Dimethyl 2,5-dibromoterephthalate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2,5-dibromobenzene-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O4/c1-15-9(13)5-3-8(12)6(4-7(5)11)10(14)16-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAFZEQRMJNPLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00170919 | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
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Molecular Weight |
351.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18014-00-1 | |
| Record name | 1,4-Dimethyl 2,5-dibromo-1,4-benzenedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18014-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl 2,5-dibromoterephthalate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethyl 2,5-dibromoterephthalate | |
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| Record name | Dimethyl 2,5-dibromoterephthalate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Dimethyl 2,5-dibromoterephthalate | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
In-Depth Technical Guide to Dimethyl 2,5-dibromoterephthalate (CAS Number: 18014-00-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of Dimethyl 2,5-dibromoterephthalate, a key building block in materials science and medicinal chemistry.
Core Properties
This compound is a symmetrically substituted aromatic dicarboxylate. Its chemical structure, featuring two bromine atoms and two methyl ester groups on a central benzene ring, imparts unique reactivity, making it a valuable precursor in various synthetic applications.
Physicochemical Data
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 18014-00-1 | [1][2] |
| Molecular Formula | C₁₀H₈Br₂O₄ | [1][2] |
| Molecular Weight | 351.98 g/mol | [3] |
| Appearance | White to off-white solid/powder | |
| Melting Point | 138-146 °C | [4] |
| Boiling Point | 394.4 °C at 760 mmHg (Predicted) | N/A |
| Solubility | Soluble in many organic solvents. | N/A |
| InChI Key | QXAFZEQRMJNPLY-UHFFFAOYSA-N | [1] |
Spectral Data
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | δ ~8.25 ppm (s, 2H, Ar-H), δ ~3.95 ppm (s, 6H, -OCH₃) | [5] |
| ¹³C NMR (CDCl₃) | Signals expected around δ 164 (C=O), 135 (C-Br), 132 (Ar-C-H), and 53 (-OCH₃) ppm. | [6] |
| Infrared (IR) | Characteristic peaks for C=O stretching (ester), C-O stretching, and C-Br stretching. | [7] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves the bromination of terephthalic acid followed by esterification.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the bromination of terephthalic acid and subsequent esterification.[4][8]
Materials:
-
Terephthalic acid
-
Oleum (e.g., 20-30% SO₃)
-
Liquid bromine (Br₂)
-
Iodine (I₂, catalyst)
-
Methanol (CH₃OH)
-
Sulfuric acid (H₂SO₄, catalyst for esterification)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for reflux, filtration, and extraction.
Procedure:
Part 1: Bromination of Terephthalic Acid
-
In a fume hood, dissolve terephthalic acid in oleum in a round-bottom flask equipped with a stirrer and a dropping funnel.
-
Add a catalytic amount of iodine to the solution.
-
Slowly add liquid bromine to the reaction mixture via the dropping funnel at room temperature.
-
After the addition is complete, heat the reaction mixture and maintain it at a specific temperature (e.g., 50-60 °C) for several hours to ensure complete bromination.
-
Cool the reaction mixture and carefully pour it onto crushed ice to precipitate the crude 2,5-dibromoterephthalic acid.
-
Filter the precipitate, wash it thoroughly with water to remove excess acid, and dry the solid.
Part 2: Esterification to this compound
-
Suspend the dried 2,5-dibromoterephthalic acid in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and reduce the volume of methanol by rotary evaporation.
-
Neutralize the remaining acid with a saturated sodium bicarbonate solution.
-
Extract the product into an organic solvent like dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude this compound.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to yield the pure product.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity. The melting point should also be determined and compared to the literature values.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Research and Development
This compound is a versatile building block due to the presence of two reactive bromine atoms, which can be readily displaced or used in cross-coupling reactions, and two ester groups that can be hydrolyzed or transesterified.
Metal-Organic Frameworks (MOFs)
This compound serves as a crucial organic linker in the synthesis of Metal-Organic Frameworks (MOFs). The ester groups can be hydrolyzed to carboxylic acids, which then coordinate with metal ions to form the porous framework. The bromine atoms can be used for post-synthetic modification of the MOF, allowing for the introduction of other functional groups to tailor the properties of the material for specific applications such as gas storage, catalysis, and drug delivery.[9]
Suzuki Coupling Reactions
The carbon-bromine bonds in this compound are susceptible to palladium-catalyzed Suzuki cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of more complex aromatic structures. These extended π-systems are of great interest in the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Experimental Protocol: Suzuki Coupling of this compound
This is a general protocol for a Suzuki coupling reaction that can be adapted for this compound.[10]
Materials:
-
This compound
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Solvent system (e.g., toluene/ethanol/water, dioxane/water)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and equipment for inert atmosphere reactions.
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid (typically 2.2 equivalents), and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system to the flask.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: A general workflow for a Suzuki coupling reaction involving this compound.
Precursor in Medicinal Chemistry
Substituted terephthalic acids and their derivatives are recognized as important scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer effects.[11] While direct pharmacological data on this compound is limited, its derivatives are of significant interest. For instance, terephthalamide-based compounds have been shown to act as potent inhibitors of bacterial DNA gyrase and topoisomerase IV.[11]
It is important to note that while this compound itself is a precursor, the biological activity is manifested in the more complex molecules synthesized from it. A hypothetical signaling pathway that could be targeted by a derivative synthesized from this precursor is the bacterial DNA replication pathway.
Caption: Hypothetical mechanism of action for a terephthalamide-based inhibitor of bacterial DNA gyrase.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in materials science and as a precursor for biologically active molecules. Its well-defined structure and predictable reactivity make it an essential tool for researchers and scientists in various fields. This guide provides a foundational understanding of its properties, synthesis, and potential applications to aid in future research and development endeavors.
References
- 1. This compound [drugfuture.com]
- 2. 2,5-DIBROMO-TEREPHTHALIC ACID DIMETHYL ESTER AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 5. bipm.org [bipm.org]
- 6. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]
- 7. researchgate.net [researchgate.net]
- 8. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Physical and chemical properties of Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Dimethyl 2,5-dibromoterephthalate, a versatile building block in materials science and pharmaceutical development. This document details its key characteristics, spectral data, and relevant experimental protocols, presented in a clear and accessible format for laboratory and research applications.
Core Physical and Chemical Properties
This compound is a white to off-white solid organic compound. Its structure, featuring a benzene ring substituted with two bromine atoms and two methyl ester groups, makes it a valuable intermediate in a variety of chemical syntheses.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₈Br₂O₄ | [2][3] |
| Molecular Weight | 351.98 g/mol | [4] |
| CAS Number | 18014-00-1 | [2][3] |
| Appearance | White to off-white solid/powder | [5] |
| Melting Point | 134-137 °C, 148.6 °C | [2][4] |
| Boiling Point | 362.0 ± 37.0 °C (Predicted) | [5] |
| Density | 1.781 ± 0.06 g/cm³ (Predicted) | [5] |
Solubility Profile
Qualitative assessments indicate that this compound is soluble in various common organic solvents. Due to its polar functional groups and halogen substituents, it is expected to be soluble in polar aprotic solvents. A comprehensive, quantitative solubility analysis in various solvents is crucial for its application in solution-based reactions and purifications.
| Solvent | Qualitative Solubility |
| Methanol | Soluble (used for recrystallization) |
| Ethanol | Soluble (used for recrystallization) |
| Diethyl Ether (Et₂O) | Soluble (used for extraction) |
| Ethyl Acetate (EtOAc) | Soluble (used for extraction) |
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by two distinct singlets, corresponding to the aromatic protons and the methyl ester protons.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Solvent | Reference(s) |
| 8.06 ppm | singlet | 2H | Aromatic (C-H) | CDCl₃ | [2] |
| 3.96 ppm | singlet | 6H | Methyl (O-CH₃) | CDCl₃ | [2] |
| 8.01 ppm | singlet | 2H | Aromatic (C-H) | DMSO-d₆ | [2] |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides further structural confirmation, showing distinct signals for the carbonyl carbons, the aromatic carbons, and the methyl carbons.
| Chemical Shift (δ) | Assignment |
| ~165-170 ppm | Carbonyl (C=O) |
| ~125-150 ppm | Aromatic (C-Br, C-C) |
| ~50-65 ppm | Methyl (O-CH₃) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch |
| ~1750-1715 cm⁻¹ | Ester C=O Stretch |
| ~1250-1000 cm⁻¹ | C-O Stretch |
| ~800-600 cm⁻¹ | C-Br Stretch |
Key Experimental Protocols
This compound is a key reactant in several important organic transformations, including the synthesis of metal-organic frameworks (MOFs) and Suzuki-Miyaura cross-coupling reactions.
Synthesis of this compound
A common synthetic route involves the esterification of 2,5-dibromoterephthalic acid.
Materials:
-
2,5-dibromoterephthalic acid
-
Methanol
-
Thionyl chloride
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 2,5-dibromoterephthalic acid in methanol and bring the solution to reflux.[2]
-
Slowly add thionyl chloride to the refluxing solution and continue to reflux for 12 hours.[2]
-
Cool the reaction mixture to room temperature and carefully add water.[2]
-
Extract the aqueous mixture with diethyl ether.[2]
-
Combine the organic layers and wash with saturated sodium bicarbonate solution.[2]
-
Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.[2]
-
Recrystallize the resulting solid from methanol to yield the pure product.[2]
Application in Suzuki-Miyaura Cross-Coupling
This compound serves as an excellent substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern drug discovery and materials science.
General Protocol:
-
In a reaction vessel, combine this compound, an appropriate arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture with stirring for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude product by column chromatography.
Use in Metal-Organic Framework (MOF) Synthesis
The rigid structure and difunctional nature of the terephthalate core make this compound an ideal organic linker for the synthesis of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, catalysis, and drug delivery.
Logical Relationship in MOF Synthesis:
References
Synthesis route for Dimethyl 2,5-dibromoterephthalate from terephthalic acid
An In-depth Technical Guide to the Synthesis of Dimethyl 2,5-dibromoterephthalate from Terephthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines the primary synthesis routes for this compound, a key intermediate in the development of novel materials and pharmaceuticals, starting from terephthalic acid.[1] The methodologies presented are based on established chemical literature and patents, providing detailed experimental protocols and quantitative data to support research and development efforts.
Overview of Synthetic Strategies
The synthesis of this compound from terephthalic acid can be effectively achieved through two principal pathways:
-
Route 1: Bromination of Terephthalic Acid followed by Esterification. This is a well-documented approach where terephthalic acid undergoes electrophilic bromination to yield 2,5-dibromoterephthalic acid. This intermediate is then esterified with methanol to produce the final product.
-
Route 2: Esterification of Terephthalic Acid followed by Bromination. In this alternative route, terephthalic acid is first converted to its dimethyl ester, Dimethyl terephthalate. Subsequently, the aromatic ring of the diester is brominated to afford this compound.
This guide will focus on providing a detailed exposition of Route 1, for which more comprehensive experimental data has been found.
Route 1: Bromination of Terephthalic Acid and Subsequent Esterification
This two-step synthesis is a robust method for the preparation of this compound.
Step 1: Synthesis of 2,5-dibromoterephthalic acid
The initial step involves the direct bromination of terephthalic acid. This reaction is typically carried out in a strong acidic medium, such as oleum (fuming sulfuric acid), with iodine acting as a catalyst.[2][3] The strong acid protonates the carboxylic acid groups, deactivating the ring towards electrophilic substitution, thus requiring harsh reaction conditions for bromination to occur.
Experimental Protocol: Bromination of Terephthalic Acid [2]
-
Materials:
-
Terephthalic acid
-
50% Oleum
-
Bromine
-
Iodine
-
-
Equipment:
-
Stirred reaction vessel
-
-
Procedure:
-
Dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25 °C.
-
Gradually add 104 parts of bromine over 30 minutes while maintaining good stirring.
-
Heat the reaction mixture to 63-67 °C over 1 hour and continue stirring at this temperature for 20 hours.
-
After cooling, the crude 2,5-dibromoterephthalic acid is isolated.
-
Step 2: Esterification of 2,5-dibromoterephthalic acid
The second step is the esterification of the synthesized 2,5-dibromoterephthalic acid with methanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid.[2][4]
Experimental Protocol: Esterification of 2,5-dibromoterephthalic acid [2]
-
Materials:
-
Crude 2,5-dibromoterephthalic acid
-
Methanol
-
Concentrated Sulfuric Acid
-
-
Equipment:
-
Reaction vessel with reflux condenser
-
-
Procedure:
-
A mixture of the crude 2,5-dibromoterephthalic acid, 560 parts of methanol, and 18 parts of concentrated sulfuric acid is stirred at the boil under a reflux condenser for 20 hours.
-
Excess methanol is removed by distillation.
-
The reaction mixture is diluted with water.
-
The resulting slurry is made alkaline with sodium carbonate.
-
The crude ester is filtered and purified by recrystallization from ethanol.
-
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis of this compound following Route 1.
| Step | Reactants | Reagent Ratios (by weight) | Product | Yield | Melting Point (°C) |
| 1. Bromination | Terephthalic acid, Bromine, Iodine, 50% Oleum | 100 : 104 : 2 : 800 | 2,5-dibromoterephthalic acid | 140 parts (crude) | - |
| 2. Esterification | 2,5-dibromoterephthalic acid, Methanol, Sulfuric Acid | - | This compound | 115.5 parts (recrystallized) | 138-140 |
Table 1: Summary of quantitative data for the synthesis of this compound via Route 1.[2]
Alternative Synthesis Route (Route 2)
An alternative approach involves the initial esterification of terephthalic acid to form Dimethyl terephthalate, followed by bromination.
Step 1: Synthesis of Dimethyl terephthalate
The direct esterification of terephthalic acid with methanol is a common industrial process.[5] Various methods exist, including using catalysts like phosphorus pentachloride or employing high temperature and pressure.[6][7]
Experimental Protocol: Esterification of Terephthalic Acid [6]
-
Materials:
-
Terephthalic acid
-
Phosphorus pentachloride
-
Methanol
-
-
Equipment:
-
Reaction vessel with reflux condenser
-
-
Procedure:
-
Warm 10 g of terephthalic acid with 13 g of phosphorus pentachloride until liquefaction occurs.
-
Add 20 g of methanol and reflux the mixture for 2 hours.
-
Upon cooling, a precipitate forms, which is filtered off.
-
The crude product is recrystallized from methanol.
-
Step 2: Bromination of Dimethyl terephthalate
The subsequent bromination of Dimethyl terephthalate would need to be selective for the 2 and 5 positions of the aromatic ring. While the bromination of terephthalic acid itself is directed to these positions due to the meta-directing nature of the carboxylic acid groups, the ester groups are also meta-directing. Specific protocols for the direct bromination of Dimethyl terephthalate to yield the 2,5-dibromo isomer are less commonly detailed in readily available literature, with some sources focusing on benzylic bromination of related compounds.[8] Therefore, Route 1 is the more reliably documented pathway for obtaining the desired product.
Visualization of the Synthesis Workflow
The following diagram illustrates the primary synthesis route (Route 1) for this compound from terephthalic acid.
Caption: Synthesis workflow for this compound.
Conclusion
The synthesis of this compound from terephthalic acid is most reliably achieved through a two-step process involving the bromination of terephthalic acid followed by esterification. This method is well-documented in the chemical literature, with specific protocols and quantitative data available to guide laboratory synthesis. While an alternative route involving initial esterification followed by bromination is conceivable, the former approach appears to be more established and predictable for obtaining the desired 2,5-disubstituted product. The provided experimental details and workflow diagrams serve as a comprehensive resource for researchers engaged in the synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. US3142701A - Preparation of 2:5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 3. US3894079A - Preparation of 2,5-dibromoterephthalic acid - Google Patents [patents.google.com]
- 4. GB946259A - Halogenation of terephthalic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. GB798439A - Process for the manufacture of terephthalic acid dimethyl ester - Google Patents [patents.google.com]
- 8. The Molecular Structures of Alpha-Brominated 2,5-Dimethyl-Terephthalonitrile Derivatives and the Dependences of Their Yields on the Reaction Time | Scientific.Net [scientific.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Dimethyl 2,5-dibromoterephthalate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, materials science, and drug development who utilize this compound in their work. The guide details the expected spectral data, outlines the experimental protocols for data acquisition, and presents a clear visualization of the molecular structure and its NMR signal correlations.
Introduction
This compound (CAS No. 18014-00-1) is a symmetrically substituted aromatic diester. Its rigid structure and the presence of reactive bromine atoms make it a versatile building block in the synthesis of a variety of organic materials, including metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. Accurate characterization of this compound is crucial for ensuring the purity and identity of starting materials and subsequent products. NMR spectroscopy is a primary analytical technique for the structural elucidation of organic molecules, and this guide provides the key spectral parameters for this compound.
Data Presentation
The quantitative ¹H and ¹³C NMR data for this compound are summarized in the tables below. The data is presented for two common deuterated solvents, chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆), to provide a reference for different experimental conditions.
Table 1: ¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |
| CDCl₃ | 8.06 | Singlet | 2H | Aromatic (H-3, H-6) |
| 3.96 | Singlet | 6H | Methyl (-OCH₃) | |
| DMSO-d₆ | 8.06 | Singlet | 2H | Aromatic (H-3, H-6) |
| 3.84 | Singlet | 6H | Methyl (-OCH₃) |
Data obtained from CDCl₃.[1] Data obtained from DMSO-d₆.
Table 2: ¹³C NMR Spectral Data
Due to the molecular symmetry of this compound, the ¹³C NMR spectrum is expected to show four distinct signals.
| Solvent | Chemical Shift (δ) [ppm] | Assignment |
| CDCl₃ | ~164 | Carbonyl (C=O) |
| ~137 | Aromatic (C-1, C-4) | |
| ~134 | Aromatic (C-3, C-6) | |
| ~122 | Aromatic (C-2, C-5) | |
| ~53 | Methyl (-OCH₃) |
Note: The chemical shifts in this table are predicted based on established substituent effects and analysis of similar structures. Experimental data for the ¹³C NMR spectrum was not explicitly found in the searched literature.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
A common synthetic route to this compound involves the esterification of 2,5-dibromoterephthalic acid. A typical procedure is as follows:
-
To a solution of 2,5-dibromoterephthalic acid (1.5 g, 4.63 mmol) in methanol (20 mL) in a 50 mL round-bottom flask, add 1 mL of concentrated sulfuric acid dropwise.
-
Reflux the reaction mixture for 6 hours.
-
After cooling to room temperature, the solid product is collected by filtration.
-
The collected solid is washed with cold methanol to yield the pure this compound.[2]
NMR Sample Preparation and Data Acquisition
Standard protocols for obtaining high-quality NMR spectra should be followed:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm.
-
Instrumentation: Spectra can be acquired on a standard NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.
-
¹H NMR Acquisition Parameters:
-
Pulse sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of scans: 8-16 scans are typically sufficient due to the high signal-to-noise ratio of the proton signals.
-
Relaxation delay: A delay of 1-2 seconds between scans is generally adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to single lines for each carbon environment.
-
Number of scans: A larger number of scans (e.g., 128 or more) is required to achieve a good signal-to-noise ratio for the less abundant ¹³C isotope.
-
Relaxation delay: A delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, including quaternary carbons.
-
Visualization of Molecular Structure and NMR Correlations
The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and the correlation between the different nuclei and their respective signals in the ¹H and ¹³C NMR spectra.
Figure 1. Molecular structure and NMR signal correlations.
This guide provides essential spectroscopic information for this compound, facilitating its accurate identification and use in various scientific applications. The provided data and protocols are intended to support researchers in their experimental work and data interpretation.
References
Unveiling the Structural Nuances of Dimethyl 2,5-dibromoterephthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and crystal packing of Dimethyl 2,5-dibromoterephthalate, a key intermediate in the synthesis of advanced materials and pharmaceuticals. While a definitive crystal structure for this compound is not publicly available, this document leverages detailed structural data from its immediate precursor, 2,5-dibromoterephthalic acid dihydrate, to infer and discuss its structural characteristics. This guide also presents detailed experimental protocols for the synthesis of this compound.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process involving the bromination of terephthalic acid followed by esterification with methanol. Several methods have been documented, with variations in reaction conditions and catalysts.
Experimental Protocols
Method 1: Bromination in Oleum followed by Esterification
This method, adapted from patent literature, involves the direct bromination of terephthalic acid in oleum.
-
Step 1: Bromination of Terephthalic Acid
-
Dissolve 50 parts of terephthalic acid and 1 part of iodine in 400 parts of 50% oleum.
-
Over a period of 20 minutes, add 73 parts of bromine, maintaining the temperature between 20-25°C.
-
Increase the temperature to 63-67°C over 1 hour and continue stirring at this temperature for 20 hours.
-
Isolate the crude 2,5-dibromoterephthalic acid.
-
-
Step 2: Esterification
-
The crude 2,5-dibromoterephthalic acid is then esterified. Cautiously add the reaction mixture from the previous step to 3800 parts of methanol with cooling.
-
Stir the resulting solution at its boiling point for 4 hours.
-
Cool the solution and pour it into water.
-
Filter the crude ester and remove any unreacted dibromoterephthalic acid by extraction with a dilute sodium carbonate solution.
-
Filter, wash, and dry the purified product.
-
Recrystallize the crude dimethyl ester from ethanol to obtain pure this compound.
-
Method 2: Esterification using Methanol and Sulfuric Acid
This alternative esterification protocol can be used on isolated 2,5-dibromoterephthalic acid.
-
Stir the crude 2,5-dibromoterephthalic acid with 560 parts of methanol and 18 parts of concentrated sulfuric acid at the boil under a reflux condenser for 20 hours.
-
Remove excess methanol by distillation.
-
Isolate the dimethyl ester by dilution with water.
-
Make the slurry alkaline with sodium carbonate to neutralize any remaining acid.
-
Filter the crude ester and purify by recrystallization from ethanol.
Synthesis Workflow
Caption: A simplified workflow for the synthesis of this compound.
Molecular Structure and Crystal Packing
As the crystal structure of this compound (C₁₀H₈Br₂O₄) has not been publicly reported, we present the crystallographic data for its immediate precursor, 2,5-Dibromoterephthalic acid dihydrate (C₈H₄Br₂O₄·2H₂O), to provide insights into the potential molecular geometry and intermolecular interactions. It is important to note that the presence of methyl groups in place of carboxylic acid protons and the absence of water of hydration in the target molecule will lead to differences in crystal packing.
Crystallographic Data of 2,5-Dibromoterephthalic Acid Dihydrate
The crystal structure of 2,5-dibromoterephthalic acid dihydrate was determined by single-crystal X-ray diffraction.
| Parameter | Value |
| Formula | C₈H₄Br₂O₄·2H₂O |
| Molecular Weight | 359.94 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 10.670(2) Å |
| b | 7.413(1) Å |
| c | 7.074(1) Å |
| α | 90° |
| β | 92.74(3)° |
| γ | 90° |
| Volume | 558.89(15) ų |
| Z | 2 |
Molecular Geometry (Inferred)
The molecule of this compound is expected to be largely planar, with the benzene ring forming the core. The two bromine atoms and the two methoxycarbonyl groups are substituted at the 2, 5, 1, and 4 positions, respectively. The ester groups may exhibit some rotational freedom around the C-C single bond connecting them to the aromatic ring.
Crystal Packing and Intermolecular Interactions (Inferred)
In the crystal structure of 2,5-dibromoterephthalic acid dihydrate, the molecules are linked by intermolecular O—H···O hydrogen bonds, forming a three-dimensional framework.
For this compound, the primary intermolecular interactions are anticipated to be:
-
Halogen Bonding: The bromine atoms are expected to participate in halogen bonding (Br···O interactions) with the carbonyl oxygen atoms of neighboring molecules.
-
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, contributing to the stability of the crystal lattice.
-
Van der Waals Forces: Weak van der Waals forces will also be present between the molecules.
The absence of strong hydrogen bond donors in this compound suggests that its crystal packing will be governed by a combination of these weaker interactions, which will influence its physical properties such as melting point and solubility.
Logical Relationship of Structural Analysis
Caption: Inferring the structural properties of the target molecule from its precursor.
Conclusion
This compound is a valuable chemical intermediate with established synthesis protocols. While its definitive crystal structure remains to be determined, analysis of its precursor, 2,5-dibromoterephthalic acid dihydrate, provides a strong foundation for understanding its likely molecular geometry and the nature of its crystal packing. The anticipated dominance of halogen bonding and π-π stacking in the absence of strong hydrogen bonds will be a key determinant of its solid-state properties. Further research involving single-crystal X-ray diffraction of this compound is warranted to provide a complete and accurate picture of its three-dimensional structure.
Thermal Stability and Decomposition Profile of Dimethyl 2,5-dibromoterephthalate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Dimethyl 2,5-dibromoterephthalate, a derivative of terephthalic acid, is characterized by a central benzene ring substituted with two methyl ester groups and two bromine atoms. The presence of the bromine atoms significantly influences the molecule's reactivity, electronic properties, and thermal stability. Understanding the thermal decomposition profile is essential for defining safe handling temperatures, predicting shelf-life, and designing synthetic routes that involve elevated temperatures. This guide outlines the expected thermal properties and provides standardized methods for their experimental determination.
Predicted Thermal Properties
Based on the analysis of analogous compounds, the thermal properties of this compound can be predicted. Phthalate esters generally exhibit good thermal stability, with decomposition temperatures often exceeding 300°C. However, the presence of carbon-bromine bonds, which are typically weaker than carbon-hydrogen bonds, is expected to lower the overall thermal stability compared to its non-halogenated counterpart, dimethyl terephthalate.
Data Summary
The following table summarizes the known physical properties of this compound and the expected range for its thermal decomposition based on related compounds.
| Property | Value | Source |
| Melting Point | 148.6 °C | [1] |
| Boiling Point | 362 °C at 760 mmHg | [1] |
| Expected Onset of Decomposition (TGA, Inert Atmosphere) | 250 - 350 °C | Inferred from related compounds |
| Expected Decomposition Peak (DTG, Inert Atmosphere) | 300 - 400 °C | Inferred from related compounds |
Experimental Protocols
To determine the precise thermal stability and decomposition temperature of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition and the temperature of maximum mass loss.
Methodology:
-
Instrument: Calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert sample pan (e.g., alumina or platinum).
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.
-
Heating Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset of decomposition is determined as the temperature at which a significant deviation from the baseline is observed.
-
The derivative of the TGA curve (DTG) provides the temperature of the maximum rate of decomposition.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point and to identify any endothermic or exothermic events associated with decomposition.
Methodology:
-
Instrument: Calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).
-
Heating Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature above the expected decomposition (as determined by TGA, e.g., 400 °C) at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
The sharp endothermic peak corresponds to the melting point.
-
Any broad exothermic or endothermic peaks following the melt can be attributed to decomposition events.
-
Visualization of Workflows and Pathways
Experimental Workflow
The logical flow for the thermal analysis of this compound is outlined in the following diagram.
References
An In-depth Technical Guide to the Key Reactive Sites of Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary reactive sites of Dimethyl 2,5-dibromoterephthalate, a versatile building block in organic synthesis. The document details key reactions, experimental protocols, and quantitative data to facilitate its application in research and development.
Introduction
This compound is an aromatic compound characterized by a central benzene ring substituted with two bromine atoms and two methyl ester groups. This substitution pattern creates distinct reactive sites that can be selectively targeted for a variety of chemical transformations. The electron-withdrawing nature of the ester groups enhances the reactivity of the bromine atoms towards cross-coupling reactions, while the ester functionalities themselves are susceptible to hydrolysis. These reactive properties make it a valuable precursor for the synthesis of complex organic molecules, including pharmaceuticals, polymers, and metal-organic frameworks (MOFs).
Key Reactive Sites and Transformations
The primary reactive sites on the this compound molecule are the carbon-bromine (C-Br) bonds and the carbonyl carbons of the methyl ester groups.
-
C-Br Bonds: The two bromine atoms are excellent leaving groups in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.
-
Ester Groups: The methyl ester groups can be hydrolyzed to carboxylic acids, which can then be used for further functionalization, such as in the formation of amides or the synthesis of metal-organic frameworks.
This guide will focus on four key transformations at these reactive sites: Suzuki Coupling, Sonogashira Coupling, Buchwald-Hartwig Amination, and Hydrolysis.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atoms on the aromatic ring are highly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the construction of complex molecular architectures.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. In the case of this compound, both bromine atoms can be substituted to create biaryl structures.
Table 1: Representative Conditions for Suzuki Coupling of this compound
| Parameter | Value |
| Aryl Halide | This compound (1 mmol) |
| Boronic Acid | Phenylboronic acid (2.5 mmol) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (6 mol%) |
| Base | Potassium phosphate (K₃PO₄) (4 mmol) |
| Solvent | 1,4-Dioxane/Water (4:1 v/v, 2.5 mL) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | Moderate to good |
-
To a Schlenk flask under an argon atmosphere, add this compound (1 mmol), phenylboronic acid (2.5 mmol), and potassium phosphate (4 mmol).
-
Add the palladium catalyst (6 mol%) to the flask.
-
Add 1,4-dioxane (2 mL) and water (0.5 mL) to the mixture.
-
Stir the reaction mixture at 90 °C for 12 hours.
-
After completion, cool the reaction to room temperature.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes.
Table 2: Representative Conditions for Sonogashira Coupling of this compound
| Parameter | Value |
| Aryl Halide | This compound (1 mmol) |
| Alkyne | Phenylacetylene (1.2 mmol) |
| Catalyst | Pd/CuFe₂O₄ (3 mol%) |
| Base | Potassium carbonate (K₂CO₃) (4 mmol) |
| Solvent | Ethanol (4 mL) |
| Temperature | 70 °C (Reflux) |
| Reaction Time | Varies (monitored by TLC) |
| Yield | Good to excellent |
-
In a round-bottom flask, combine this compound (1 mmol), phenylacetylene (1.2 mmol), and potassium carbonate (4 mmol).
-
Add the Pd/CuFe₂O₄ catalyst (3 mol%) to the mixture.
-
Add ethanol (4 mL) and reflux the mixture at 70 °C.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with deionized water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product as needed.
Role of bromine atoms in the reactivity of Dimethyl 2,5-dibromoterephthalate
An In-depth Technical Guide on the Role of Bromine Atoms in the Reactivity of Dimethyl 2,5-dibromoterephthalate
Introduction
This compound is a pivotal chemical intermediate whose synthetic versatility is primarily dictated by the presence and position of its two bromine atoms.[1][2] As a substituted benzene derivative, its reactivity is a nuanced interplay of electronic and steric effects conferred by both the bromine substituents and the methyl ester groups. The bromine atoms serve as highly effective functional handles, making the molecule a critical building block in the synthesis of complex organic materials, polymers, and active pharmaceutical ingredients.[1][2] This guide provides a detailed examination of the role these bromine atoms play, focusing on their influence on the molecule's reactivity, and offers practical experimental protocols for its synthesis and subsequent reactions.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, characterization, and application in various synthetic procedures.
| Property | Value | Reference |
| CAS Number | 18014-00-1 | [1] |
| Molecular Formula | C₁₀H₈Br₂O₄ | |
| Molecular Weight | 351.98 g/mol | [3] |
| Appearance | White to off-white solid/powder | [4] |
| Melting Point | 134-137 °C, 148.6 °C | [5] |
| Boiling Point | 362.0±37.0 °C (Predicted) | [4] |
| ¹H NMR (CDCl₃) | δ 8.06 (s, 2H), 3.96 (s, 6H) | [5] |
| InChIKey | QXAFZEQRMJNPLY-UHFFFAOYSA-N |
The Decisive Role of Bromine Atoms in Reactivity
The reactivity of the this compound core is fundamentally governed by the electronic and steric properties of the bromine atoms attached to the aromatic ring.
Electronic Effects
The bromine atoms exert a dual electronic influence on the benzene ring:
-
Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the aromatic ring through the sigma bond. This inductive effect deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene.[6][7]
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atoms can be delocalized into the π-system of the benzene ring. This resonance effect donates electron density, particularly to the ortho and para positions.[6]
However, for halogens like bromine, the inductive effect is stronger than the resonance effect.[6] The net result is a deactivation of the ring towards electrophiles. The two electron-withdrawing methyl ester groups further enhance this deactivation. The primary role of the bromine atoms, therefore, is not to facilitate electrophilic substitution on the ring but to act as leaving groups in nucleophilic substitution and cross-coupling reactions.[8][9]
Steric Effects
Steric hindrance, the effect of the physical size of a group, can influence reaction rates and regioselectivity.[10] In this compound, the bromine atoms are positioned ortho to the methyl ester groups. This arrangement can sterically hinder the approach of reagents to the ester functionalities, although the primary site of reactivity remains the carbon-bromine (C-Br) bond. The steric bulk of the entire molecule and its coupling partners can play a significant role in the efficiency of polymerization and materials science applications.[10]
Key Reactions: Palladium-Catalyzed Cross-Coupling
The most significant role of the bromine atoms is to serve as reactive sites for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.[9][11] The C-Br bond is readily activated by a palladium(0) catalyst, initiating a catalytic cycle that results in the substitution of the bromine atom.[12][13]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide.[11] this compound is an excellent substrate, allowing for double coupling to create complex biaryl structures, which are precursors to conjugated polymers and other functional materials.[11] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11][14]
Stille Coupling
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[15] Similar to the Suzuki reaction, the bromine atoms of this compound are the reactive sites. While organotin reagents are toxic, the Stille reaction is highly effective and tolerates a vast array of functional groups, making it a powerful tool in synthesis.[16][17] The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination steps.[18]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative cross-coupling reaction.
Synthesis of this compound
This protocol describes a two-step synthesis starting from 1,4-dibromo-2,5-dimethylbenzene.[5]
Step 1: Oxidation to 2,5-Dibromoterephthalic acid
-
Combine 1,4-dibromo-2,5-dimethylbenzene (5.93 g, 22.5 mmol) and KMnO₄ (15.72 g, 99.5 mmol) in a mixed solvent of t-BuOH:H₂O (80 mL, 1:1 ratio).
-
Add diatomaceous earth (14 g) to the mixture.
-
Reflux the reaction mixture for 18 hours.
-
Cool the mixture to room temperature and filter it through diatomaceous earth.
-
Wash the filter cake with hot water (100 mL) and ethyl acetate (EtOAc, 50 mL).
-
Acidify the filtrate to a pH of 1 with concentrated hydrochloric acid to form a white suspension.
-
Extract the aqueous layer three times with EtOAc (100 mL each).
-
Combine the organic phases, dry over MgSO₄, and concentrate under reduced pressure to yield the crude acid product.
Step 2: Esterification to this compound
-
Dissolve the crude 2,5-dibromoterephthalic acid (e.g., 2.04 g, 6.30 mmol) in methanol (35 mL).
-
Reflux the solution for 30 minutes.
-
Slowly add thionyl chloride (9.00 mL, 124 mmol) to the refluxing solution.
-
Continue refluxing for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully add 50 mL of water and extract three times with diethyl ether (Et₂O, 75 mL).
-
Combine the organic phases and wash them three times with a saturated NaHCO₃ solution (50 mL).
-
Dry the organic layer over MgSO₄ and concentrate under reduced pressure.
-
Recrystallize the resulting solid from methanol to obtain the final product as white crystals.
-
Yield: A 74% yield (1.65 g) has been reported for this step.[5]
-
Protocol for a Double Suzuki Cross-Coupling Reaction
This generalized protocol is based on typical conditions for Suzuki reactions involving di-brominated aromatic compounds.[11]
-
To a reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol, 2.5 eq.).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add a base, typically an aqueous solution of K₃PO₄ or Na₂CO₃ (e.g., 2M solution, 3.0 mmol, 3.0 eq.).
-
Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen.
-
Heat the reaction mixture to 90-100 °C and stir under an inert atmosphere for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the 2,5-diarylterephthalate derivative.
Applications in Research and Development
The unique reactivity imparted by the bromine atoms makes this compound a valuable precursor in several high-technology fields.
-
Materials Science: It is extensively used in the synthesis of conjugated polymers for organic electronics.[1] Double cross-coupling reactions allow for the creation of rigid polymer backbones with specific electronic and optical properties, suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.[1][2]
-
Drug Development: In medicinal chemistry, the bromine atoms serve as handles for introducing diverse functional groups to a core scaffold.[8] This allows for the systematic modification of a lead compound to optimize its biological activity, making it a key intermediate in the synthesis of potential therapeutic agents.[1][8]
Conclusion
The two bromine atoms in this compound are the cornerstone of its chemical utility. While they deactivate the aromatic ring towards traditional electrophilic substitution, they provide two specific, highly reactive sites for modern synthetic methods, particularly palladium-catalyzed cross-coupling. This targeted reactivity enables chemists to construct complex molecular architectures with precision, cementing the role of this compound as a vital building block for advanced materials and pharmaceuticals.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. molbase.com [molbase.com]
- 4. This compound CAS#: 18014-00-1 [m.chemicalbook.com]
- 5. This compound | 18014-00-1 [chemicalbook.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Dimethyl 2-bromoterephthalate | 18643-86-2 | Benchchem [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. Steric effects - Wikipedia [en.wikipedia.org]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Stille Coupling [organic-chemistry.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Stille reaction - Wikipedia [en.wikipedia.org]
- 18. Stille Coupling | NROChemistry [nrochemistry.com]
Unlocking the Potential of Dimethyl 2,5-dibromoterephthalate: A Technical Guide to Novel Applications
An in-depth exploration of the synthesis, properties, and cutting-edge applications of Dimethyl 2,5-dibromoterephthalate, providing researchers, scientists, and drug development professionals with a comprehensive resource for innovation.
This compound, a versatile aromatic compound, is emerging as a critical building block in the development of advanced materials and bioactive molecules. Its unique structure, featuring a central benzene ring functionalized with two bromine atoms and two methyl ester groups, offers a platform for a diverse range of chemical transformations. This technical guide delves into the core applications of this compound, providing detailed experimental protocols, quantitative data, and logical frameworks to inspire and guide future research and development.
Synthesis of Advanced Polymers for Electronics
This compound is a key monomer in the synthesis of conjugated polymers for electronic applications, such as organic light-emitting diodes (OLEDs) and conductive materials. The bromine atoms serve as reactive handles for cross-coupling reactions, enabling the construction of well-defined polymer backbones with tailored electronic properties.
One notable application is in the synthesis of thiophene-terephthalic acid-conjugated polymers, which can be utilized as binders for high-performance lithium-ion batteries.[1] A direct arylation polymerization method allows for the efficient creation of these materials.
Experimental Protocol: Direct Arylation Polymerization of this compound and 3-(2-ethylhexyl)thiophene
A detailed experimental protocol for the synthesis of a thiophene-terephthalic acid-conjugated polymer (PT1M-1) is presented below.[1]
Materials:
-
This compound
-
3-(2-Ethylhexyl)thiophene
-
Potassium carbonate (K₂CO₃)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Neodacanoic acid
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Methanol
Procedure:
-
In a 25 mL Schlenk tube under a nitrogen atmosphere, dissolve 3-(2-ethylhexyl)thiophene (223 mg, 1.13 mmol), this compound (400 mg, 1.13 mmol), and potassium carbonate (465 mg, 3.36 mmol) in anhydrous NMP (1.1 mL).
-
Add palladium(II) acetate (36 mg, 0.14 equiv) and neodacanoic acid (90 mg) to the mixture.
-
Stir the reaction mixture at room temperature for 10 minutes.
-
Heat the mixture at 70°C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into cold methanol and wash the precipitate with cold methanol five times.
-
Collect the residue by centrifugation and dry it in a vacuum to obtain the polymer.
Quantitative Data:
| Product | Yield |
| PT1M-1 | 23% |
Note: The yield is reported after purification.[1]
Building Blocks for Metal-Organic Frameworks (MOFs)
The ester groups of this compound can be hydrolyzed to form 2,5-dibromoterephthalic acid, a versatile linker for the synthesis of Metal-Organic Frameworks (MOFs). These porous materials have applications in gas storage, separation, and catalysis. Furthermore, the bromine atoms can be utilized in post-synthetic modification or in Suzuki coupling reactions to create more complex, functionalized linkers for novel MOFs.
A supporting information document outlines a procedure for a Suzuki coupling reaction to synthesize a terphenyl-based hexacarboxylic acid ligand, which can then be used to construct a MOF.[2]
Experimental Protocol: Suzuki Coupling for MOF Ligand Synthesis
This protocol describes the synthesis of a key intermediate ligand (H₆L) for a metal-organic framework.[2]
Materials:
-
This compound
-
Dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dry 1,4-dioxane
-
Methanol
-
Dichloromethane
-
2 M aqueous Potassium hydroxide (KOH)
-
37% Hydrochloric acid (HCl)
Procedure:
-
Suzuki Coupling: Dissolve this compound, dimethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalate, K₂CO₃, and Pd(dppf)Cl₂ in dry 1,4-dioxane under a N₂ atmosphere.
-
Stir the mixture at 80°C for three days.
-
Remove the organic solvent.
-
Wash the residue with methanol and extract with dichloromethane to obtain the crude ester product.
-
Hydrolysis: Reflux the crude product in 2 M aqueous KOH.
-
Acidify the solution with 37% HCl to yield the final ligand, H₆L.
Quantitative Data:
No quantitative yield data was provided in the source document for this specific multi-step synthesis.
Precursor for Bioactive Molecules
The scaffold of this compound holds potential for the development of novel bioactive compounds. The bromine atoms can be substituted through various cross-coupling reactions to introduce pharmacophoric groups, while the ester functionalities can be modified to amides or other functional groups to modulate biological activity. While specific examples starting directly from this compound are not yet widely reported in publicly available literature, the core structure is related to phthalic acid derivatives that have been explored as kinase inhibitors for anticancer therapy.[3] The general principle involves using the terephthalate core as a scaffold to position functional groups that can interact with the active site of a target protein.
Conceptual Pathway for Bioactive Molecule Synthesis
A conceptual workflow for the synthesis of a potential kinase inhibitor from this compound is outlined below. This is a generalized representation and specific reaction conditions would need to be optimized for each step.
Conclusion and Future Outlook
This compound is a highly versatile and valuable chemical intermediate with significant potential for the creation of novel materials and therapeutics. Its utility in the synthesis of advanced polymers for electronics and as a precursor for functionalized MOF linkers is well-established. The exploration of its derivatives as bioactive molecules presents an exciting frontier for drug discovery. This guide provides a foundational understanding and practical protocols to encourage further investigation into the untapped applications of this promising compound. Future research should focus on exploring a wider range of cross-coupling partners to create novel polymers with diverse electronic and optical properties, designing and synthesizing new MOFs with tailored functionalities, and systematically exploring the chemical space of its derivatives for various biological targets.
References
Methodological & Application
Application Notes and Protocols for Dimethyl 2,5-dibromoterephthalate in Metal-Organic Framework (MOF) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized from metal ions or clusters and organic linkers. Their exceptionally high surface areas, tunable pore sizes, and the potential for functionalization make them highly attractive for a variety of applications, including catalysis, gas storage and separation, and notably, drug delivery.[1] Dimethyl 2,5-dibromoterephthalate serves as a key functionalized organic linker in the synthesis of advanced MOFs. The bromine atoms on the terephthalate backbone act as versatile chemical handles for post-synthetic modification (PSM), a powerful technique to introduce new functionalities into a pre-existing MOF structure.[2] This allows for the precise tuning of the MOF's chemical and physical properties for specific applications, such as targeted drug delivery or enhanced catalytic activity.
These application notes provide detailed protocols for the synthesis of a representative terephthalate-based MOF and outline procedures for utilizing this compound for creating functionalized MOFs.
Data Presentation
The following table summarizes key quantitative data for a well-characterized terephthalate-based MOF, which can serve as a benchmark for MOFs synthesized using this compound.
| Property | Value |
| Framework Composition | |
| Metal Ion | Zinc (Zn²⁺) |
| Organic Linker | 2,5-Dibromoterephthalate |
| Porosity & Surface Area | |
| BET Surface Area | 1000 - 1500 m²/g (estimated) |
| Pore Volume | 0.5 - 0.8 cm³/g (estimated) |
| Thermal Stability | |
| Decomposition Temperature | > 350 °C |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF with this compound
This protocol details the direct solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 100 mL beaker, dissolve 1.20 g of Zn(NO₃)₂·6H₂O in 30 mL of DMF.
-
In a separate 100 mL beaker, dissolve 0.75 g of this compound in 30 mL of DMF.
-
Combine the two solutions in a 100 mL Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120°C at a rate of 5°C/min and hold for 48 hours.
-
Cool the autoclave to room temperature naturally.
-
Collect the crystalline product by filtration.
-
Wash the product with fresh DMF (3 x 20 mL) and then with ethanol (3 x 20 mL).
-
Dry the final product under vacuum at 80°C for 12 hours.
Protocol 2: Post-Synthetic Modification (PSM) of a Bromo-Functionalized MOF
This protocol describes a typical Suzuki coupling reaction to functionalize the bromine sites on the MOF synthesized in Protocol 1.
Materials:
-
Bromo-functionalized MOF (from Protocol 1)
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Activate the bromo-functionalized MOF by heating at 150°C under vacuum for 12 hours.
-
In a 50 mL round-bottom flask, add 200 mg of the activated MOF, 150 mg of phenylboronic acid, 10 mg of Pd(OAc)₂, 30 mg of PPh₃, and 250 mg of K₂CO₃.
-
Add 20 mL of a 3:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the mixture at 90°C under a nitrogen atmosphere with constant stirring for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the solid product by centrifugation or filtration.
-
Wash the product with 1,4-dioxane, water, and ethanol.
-
Dry the functionalized MOF under vacuum at 80°C for 12 hours.
Visualizations
Caption: Experimental workflow for the synthesis and post-synthetic modification of MOFs using this compound.
Caption: Signaling pathway illustrating the post-synthetic modification of a bromo-functionalized MOF via a Suzuki coupling reaction.
Caption: Logical relationship demonstrating the utility of this compound in creating functionalized MOFs with tailored properties.
References
Application Notes and Protocols for Suzuki Coupling Reactions with Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of Dimethyl 2,5-dibromoterephthalate in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for the synthesis of advanced materials, including conjugated polymers and precursors for metal-organic frameworks (MOFs), which have significant applications in organic electronics, sensing, and pharmaceutical development.
Introduction: The Versatility of this compound in Suzuki Coupling
This compound is a valuable building block in organic synthesis. The presence of two bromine atoms allows for double Suzuki coupling reactions, enabling the extension of conjugated systems in a linear fashion. This makes it an ideal monomer for the synthesis of various polymeric structures. The ester functionalities offer opportunities for post-polymerization modifications, such as hydrolysis to the corresponding dicarboxylic acid, which can be used to form polyesters, polyamides, or serve as a ligand for the synthesis of MOFs.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide.[1] Its high functional group tolerance and relatively mild reaction conditions make it a favored method for carbon-carbon bond formation in academic and industrial research.[2]
Applications in Materials Science and Drug Development
The primary application of Suzuki coupling reactions involving this compound is in the synthesis of:
-
Conjugated Polymers: The reaction with aryl diboronic acids leads to the formation of fully aromatic polymers. These materials are of great interest for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electronic properties of the resulting polymer can be tuned by the choice of the diboronic acid comonomer.
-
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): The rigid structure of the terephthalate unit makes it an excellent component for the construction of porous materials. These materials have applications in gas storage, separation, and heterogeneous catalysis.[3]
-
Precursors for Biologically Active Molecules: Biaryl structures are common motifs in pharmaceuticals. While this compound is more commonly used for materials science applications, the core biaryl structures formed could be further elaborated into compounds with potential therapeutic value.
Experimental Protocols
The following protocols are generalized procedures for the Suzuki coupling polymerization of this compound with a generic arylene diboronic acid. The specific conditions may require optimization depending on the nature of the boronic acid and the desired properties of the final product.
Protocol 1: General Procedure for Suzuki Polycondensation
This protocol describes a typical procedure for the polymerization of this compound with an arylene diboronic acid to synthesize a conjugated polymer.
Materials:
-
This compound
-
Arylene diboronic acid (e.g., 1,4-Benzenediboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Solvent (e.g., a mixture of Toluene and water, or 1,4-Dioxane and water)
-
Phase-transfer catalyst (e.g., Tetra-n-butylammonium bromide (TBAB)), if required
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask, condenser)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv) and the arylene diboronic acid (1.0 equiv).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed organic solvent (e.g., Toluene) and a degassed aqueous solution of the base (e.g., 2 M K₂CO₃). The typical solvent ratio is 4:1 (organic:aqueous).
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously under an inert atmosphere for 24-72 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer and wash it with water and brine.
-
Precipitate the polymer by pouring the organic solution into a non-solvent such as methanol or acetone.
-
Collect the polymer by filtration.
-
-
Purification:
-
The crude polymer can be further purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to extract the polymer).
-
Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol.
-
-
Drying: Dry the final polymer under vacuum.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical conditions and outcomes for Suzuki polycondensation reactions of various dibromoarenes, which can serve as a starting point for the optimization of reactions with this compound.
| Dibromo Monomer | Diboronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid (2.5 equiv) | Pd(PPh₃)₄ (6) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | Moderate to Good | [2] |
| 2,5-Dibromo-3-methylthiophene | Arylboronic acid (2.2 equiv) | Pd(PPh₃)₄ (2.5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12 | 27-63 | [4] |
| 2,5-Dibromothiazole | Diboronic acid/ester comonomer | Pd catalyst | K₂CO₃ | Toluene/H₂O | 80-100 | 24-72 | - | [5] |
| Dibromoarene | Arylenediboronic acid | Pd catalyst | K₃PO₄ | THF/H₂O | 24 | - | High MW | [6] |
Visualizations
Diagram 1: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow for Suzuki Polycondensation
Caption: A typical workflow for Suzuki polycondensation.
References
- 1. Alternating Intramolecular and Intermolecular Catalyst-Transfer Suzuki-Miyaura Condensation Polymerization: Synthesis of Boronate-Terminated π-Conjugated Polymers Using Excess Dibromo Monomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bidirectional Suzuki Catalyst Transfer Polymerization of Poly(p‑phenylene) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heck and Sonogashira Coupling Reactions of Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed Heck and Sonogashira cross-coupling reactions of Dimethyl 2,5-dibromoterephthalate. This key substrate serves as a versatile building block in the synthesis of conjugated polymers and complex organic molecules relevant to materials science and pharmaceutical development. The following sections detail the experimental procedures, present key data in a structured format, and illustrate the reaction workflows.
Heck Coupling Protocol
The Heck reaction, a cornerstone of carbon-carbon bond formation, enables the vinylation of aryl halides. In the context of this compound, this reaction is instrumental in synthesizing poly(p-phenylenevinylene) (PPV) derivatives and other vinyl-substituted aromatic compounds.
General Experimental Protocol
A general procedure for the Heck coupling of an aryl halide, such as this compound, with an alkene is as follows. Optimization of specific conditions may be necessary depending on the alkene used.
Materials:
-
This compound
-
Alkene (e.g., styrene, ethylene glycol divinyl ether)
-
Palladium catalyst (e.g., Palladium(II) acetate [Pd(OAc)₂], Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Phosphine ligand (if required, e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Base (e.g., Triethylamine [Et₃N], Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., N,N-Dimethylformamide [DMF], N-Methyl-2-pyrrolidone [NMP])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the phosphine ligand (if used).
-
Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to ensure anaerobic conditions.
-
Reagent Addition: Under the inert atmosphere, add the anhydrous solvent, the alkene, and the base via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-140 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Tabulated Data for a Representative Heck Coupling Reaction
| Parameter | Condition |
| Aryl Halide | This compound |
| Alkene | Styrene |
| Catalyst | Palladium(II) acetate (Pd(OAc)₂) |
| Ligand | Tri(o-tolyl)phosphine (P(o-tol)₃) |
| Base | Triethylamine (Et₃N) |
| Solvent | N,N-Dimethylformamide (DMF) |
| Temperature | 100 °C |
| Reaction Time | 24 hours |
| Yield | Moderate to Good (Specific yield dependent on precise conditions and scale) |
Note: The yield is reported as "Moderate to Good" as a specific literature value for this exact reaction was not found in the provided search results. This is a representative protocol based on general Heck reaction principles.
Sonogashira Coupling Protocol
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. This reaction is pivotal for the synthesis of oligo(phenylene ethynylene)s (OPEs) and other acetylenic compounds from this compound. Both traditional copper-co-catalyzed and copper-free protocols are valuable.
General Experimental Protocol (Copper Co-catalyzed)
Materials:
-
This compound
-
Terminal Alkyne (e.g., Phenylacetylene, Trimethylsilylacetylene)
-
Palladium catalyst (e.g., Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂])
-
Copper(I) co-catalyst (e.g., Copper(I) iodide [CuI])
-
Base (e.g., Triethylamine [Et₃N], Diisopropylamine [DIPA])
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF], N,N-Dimethylformamide [DMF])
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) iodide.
-
Inert Atmosphere: Seal the flask and purge with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, the amine base, and the terminal alkyne via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (typically 40-80 °C).
-
Monitoring: Monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst and amine salts.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
General Experimental Protocol (Copper-Free)
The development of copper-free Sonogashira protocols mitigates issues related to the homocoupling of alkynes (Glaser coupling) and simplifies purification.[1][2]
Materials:
-
This compound
-
Terminal Alkyne
-
Palladium catalyst (e.g., a pre-formed Pd(0) complex or a combination of a Pd(II) salt and a phosphine ligand)
-
Base (e.g., a strong, non-nucleophilic amine like 1,2,2,6,6-pentamethylpiperidine (PMP) or a carbonate base like Cesium Carbonate [Cs₂CO₃])
-
Anhydrous solvent (e.g., Dimethyl sulfoxide [DMSO], THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a dry Schlenk flask, add this compound and the palladium catalyst.
-
Inert Atmosphere: Purge the flask with an inert gas.
-
Reagent Addition: Add the anhydrous solvent, the base, and the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or heat as required.
-
Monitoring and Work-up: Follow the same procedures as for the copper-co-catalyzed reaction, noting that the aqueous wash is primarily to remove the base and its salt.
Tabulated Data for a Representative Sonogashira Coupling Reaction
| Parameter | Copper Co-catalyzed Condition | Copper-Free Condition |
| Aryl Halide | This compound | This compound |
| Alkyne | Phenylacetylene | Phenylacetylene |
| Pd Catalyst | PdCl₂(PPh₃)₂ | Pd(OAc)₂ with a bulky phosphine ligand |
| Cu Co-catalyst | CuI | None |
| Base | Triethylamine (Et₃N) | Cesium Carbonate (Cs₂CO₃) |
| Solvent | THF/Et₃N mixture | DMSO |
| Temperature | Room Temperature to 50 °C | Room Temperature to 60 °C |
| Reaction Time | 2-24 hours | 1-18 hours |
| Yield | Good to Excellent[3] | Good to Excellent[4] |
Note: Specific yields for this compound were not explicitly found in the provided search results. The yields are based on general Sonogashira reactions with similar aryl bromides.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the Heck and Sonogashira coupling reactions.
Signaling Pathways and Logical Relationships
The catalytic cycles for the Heck and Sonogashira reactions are well-established. The following diagrams illustrate the key steps in these palladium-catalyzed processes.
References
Application Notes and Protocols: Dimethyl 2,5-dibromoterephthalate as a Linker for Porous Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dimethyl 2,5-dibromoterephthalate as a linker in the synthesis of porous coordination polymers (PCPs), also known as metal-organic frameworks (MOFs). The inclusion of bromine atoms on the terephthalate linker offers opportunities for post-synthetic modification and can influence the resulting framework's properties, making it a topic of interest for applications in gas storage, catalysis, and drug delivery.
While this compound is the starting reagent, it is important to note that under typical solvothermal synthesis conditions, the methyl ester groups are often hydrolyzed in situ to form the corresponding 2,5-dibromoterephthalate dianion, which then coordinates with the metal centers.
Structural and Porosity Characteristics
The introduction of bulky bromine substituents on the terephthalate linker can significantly impact the crystal structure and porosity of the resulting PCPs. The bromine atoms can influence the coordination environment of the metal centers and the overall network topology.
One study on a Li-Zn based MOF incorporating a dibromo-terephthalate linker reported a guest accessible volume of 23.4%.[1] However, porosity is not always guaranteed. In another investigation of a different framework with the same linker, the material exhibited very low N₂ sorption capacity, with a calculated BET surface area of only 10 m²/g, suggesting it was nearly nonporous.[1] This highlights the critical role of the chosen metal and synthesis conditions in determining the final porous properties.
| Property | Reported Value | Metal Center(s) | Reference |
| Guest Accessible Volume | 23.4% | Li, Zn | [1] |
| BET Surface Area | 10 m²/g | Li, Zn | [1] |
Experimental Protocols
The following protocols are based on the successful synthesis of calcium(II)-based coordination polymers using 2,5-dibromoterephthalic acid, which can be adapted for syntheses starting from this compound, assuming in-situ hydrolysis. Solvothermal methods are commonly employed for the synthesis of these materials.[2]
Protocol 1: Solvothermal Synthesis of a Calcium-Based Porous Coordination Polymer
This protocol describes a general method for the synthesis of a calcium-based PCP. The specific molar ratios and reaction conditions may need to be optimized for different desired structures.
Materials:
-
This compound
-
Calcium Nitrate Tetrahydrate (Ca(NO₃)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized Water
-
20 mL Scintillation Vials or Teflon-lined Autoclave
Procedure:
-
In a 20 mL scintillation vial, dissolve this compound and Calcium Nitrate Tetrahydrate in a mixture of DMF, ethanol, and deionized water. The molar ratio of linker to metal salt should be systematically varied to optimize crystal formation.
-
Seal the vial tightly.
-
Place the vial in a programmable oven and heat to a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).
-
Allow the oven to cool down to room temperature slowly.
-
Colorless crystals of the coordination polymer should form.
-
Isolate the crystals by decanting the mother liquor.
-
Wash the crystals with fresh DMF and then with ethanol to remove any unreacted starting materials and solvent molecules trapped within the pores.
-
Dry the crystals under vacuum or in a low-temperature oven.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of porous coordination polymers using this compound as a linker.
Caption: General workflow for the synthesis, characterization, and application testing of PCPs.
Application in Drug Delivery
While specific studies on drug delivery using PCPs derived from this compound are limited, the inherent properties of MOFs make them promising candidates for such applications. The porosity of these materials allows for the encapsulation of therapeutic molecules, and the chemical nature of the framework can be tuned to control their release.
The presence of bromine atoms on the linker could potentially offer several advantages:
-
Post-Synthetic Modification: The C-Br bond can serve as a handle for further functionalization, allowing for the attachment of targeting moieties or other functional groups to enhance drug delivery efficacy.
-
Modulated Drug Release: The hydrophobicity and electronic properties of the brominated linker can influence the interactions with encapsulated drug molecules, thereby affecting their release kinetics.
Conceptual Signaling Pathway for Targeted Drug Delivery
The following diagram illustrates a conceptual signaling pathway for a hypothetical drug-loaded PCP targeting a cancer cell. This is a generalized representation and would need to be adapted for specific drugs and targeting strategies.
Caption: Conceptual pathway for targeted drug delivery and action using a functionalized PCP.
Future Perspectives
The use of this compound as a linker for porous coordination polymers is an area that warrants further exploration. Key research directions include:
-
Systematic Synthesis: Exploring a wider range of metal ions and reaction conditions to synthesize novel PCPs with high porosity.
-
Quantitative Porosity Analysis: Detailed characterization of the porous properties of new materials, including BET surface area, pore volume, and pore size distribution.
-
Drug Loading and Release Studies: Investigating the loading capacity and release kinetics of various drug molecules from these PCPs.
-
Post-Synthetic Modification: Utilizing the bromine functionalities for the covalent attachment of targeting ligands or other functional groups to develop advanced drug delivery systems.
By systematically investigating these aspects, the potential of this compound-based PCPs as functional materials for drug development and other applications can be fully realized.
References
Application Notes and Protocols for the Synthesis of Conjugated Polymers for OLEDs using Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conjugated polymers are a class of organic materials that have garnered significant interest for their application in organic light-emitting diodes (OLEDs) due to their solution processability, tuneable optoelectronic properties, and potential for large-area device fabrication. This document provides detailed protocols for the synthesis of a conjugated copolymer incorporating Dimethyl 2,5-dibromoterephthalate as a key monomer. The inclusion of the terephthalate unit can enhance the electron affinity and thermal stability of the resulting polymer, making it a promising candidate for emissive or electron-transporting layers in OLED devices.
The primary synthetic route detailed here is the Suzuki cross-coupling polymerization, a robust and versatile method for the formation of carbon-carbon bonds. This protocol describes the copolymerization of this compound with a fluorene-based comonomer, a common building block in blue-emitting conjugated polymers known for its high photoluminescence quantum yield and good charge transport properties.[1]
Synthesis of Poly[(9,9-dioctylfluorene)-alt-(dimethyl terephthalate)] via Suzuki Coupling
This section outlines the experimental procedure for the synthesis of a polyfluorene-alt-terephthalate copolymer.
Experimental Protocol: Suzuki Coupling Polymerization
Materials:
-
This compound
-
9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Aliquat® 336 (phase-transfer catalyst)
-
Toluene (anhydrous)
-
Degassed deionized water
-
Methanol
-
Acetone
-
Chloroform
-
Standard glassware for inert atmosphere synthesis (Schlenk line, three-neck round-bottom flask, condenser)
Procedure:
-
Monomer Preparation: In a three-neck round-bottom flask equipped with a condenser and a magnetic stirrer, add this compound (1.0 mmol, 1.0 eq) and 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1.0 mmol, 1.0 eq).
-
Catalyst and Solvent Addition: To the flask, add anhydrous toluene (20 mL) and a few drops of Aliquat® 336. The mixture is stirred until the monomers are fully dissolved. Subsequently, add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).
-
Base Addition: Prepare a 2 M aqueous solution of potassium carbonate and degas it by bubbling argon for 30 minutes. Add 10 mL of the degassed K₂CO₃ solution to the reaction mixture.
-
Polymerization: The reaction mixture is heated to 90 °C under a nitrogen or argon atmosphere and stirred vigorously for 48-72 hours.
-
End-Capping: To terminate the polymerization, a small amount of bromobenzene (excess) is added, and the mixture is stirred for an additional 12 hours. Subsequently, a small amount of phenylboronic acid (excess) is added, and stirring is continued for another 12 hours.
-
Purification: After cooling to room temperature, the organic layer is separated and washed with deionized water (3 x 50 mL). The polymer is precipitated by slowly adding the toluene solution to vigorously stirred methanol (400 mL).
-
Soxhlet Extraction: The crude polymer is collected by filtration and purified by Soxhlet extraction with acetone for 24 hours to remove oligomers and catalyst residues. The purified polymer is then extracted with chloroform.
-
Final Product: The chloroform solution is concentrated, and the polymer is reprecipitated in methanol. The final product is collected by filtration and dried under vacuum at 60 °C for 24 hours to yield a fibrous solid.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized polymer and the performance of a hypothetical OLED device fabricated using this material.
| Property | Value |
| Number Average Molecular Weight (Mₙ) ( g/mol ) | 15,000 - 30,000 |
| Weight Average Molecular Weight (Mₙ) ( g/mol ) | 35,000 - 70,000 |
| Polydispersity Index (PDI) | 2.0 - 2.5 |
| UV-Vis Absorption (λₘₐₓ, solution) (nm) | ~380 |
| Photoluminescence (λₘₐₓ, solution) (nm) | ~420 (Blue Emission) |
| Highest Occupied Molecular Orbital (HOMO) (eV) | -5.6 to -5.8 |
| Lowest Unoccupied Molecular Orbital (LUMO) (eV) | -2.7 to -2.9 |
| Electrochemical Band Gap (eV) | ~2.9 - 3.1 |
Table 1: Expected Polymer Characterization Data.
| Parameter | Value |
| Device Structure | ITO/PEDOT:PSS/Polymer/TPBi/LiF/Al |
| Turn-on Voltage (V) | 4.0 - 5.5 |
| Maximum Luminance (cd/m²) | > 1000 |
| Maximum Current Efficiency (cd/A) | 1.5 - 3.0 |
| Maximum External Quantum Efficiency (EQE) (%) | 2.0 - 4.0 |
| Electroluminescence Peak (nm) | ~430 |
| Color Coordinates (CIE 1931) | (0.16, 0.18) |
Table 2: Hypothetical OLED Device Performance.
Mandatory Visualization
Caption: Suzuki polymerization pathway for the synthesis of the target copolymer.
Caption: Experimental workflow from polymer synthesis to OLED device testing.
References
Application of Dimethyl 2,5-dibromoterephthalate in Organic Field-Effect Transistors (OFETs)
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of these devices is intrinsically linked to the molecular structure and solid-state organization of the organic semiconductor used as the active layer. Donor-acceptor (D-A) copolymers have emerged as a prominent class of organic semiconductors, offering tunable electronic properties through the judicious selection of electron-rich (donor) and electron-deficient (acceptor) monomer units.
This document outlines the prospective application of Dimethyl 2,5-dibromoterephthalate as an electron-deficient (acceptor) building block for the synthesis of novel D-A conjugated polymers for OFETs. Due to the electron-withdrawing nature of its two ester groups, this compound is a promising candidate for constructing n-type or ambipolar semiconducting polymers. The presence of two bromine atoms allows for facile polymerization with various organostannane or organoboron compounds via established cross-coupling methodologies such as Stille or Suzuki polymerization.
Hypothetical Polymer Design
For the purpose of this application note, we propose a hypothetical donor-acceptor copolymer, Poly[(2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene)-alt-(this compound)] (PTT-co-DMT) . In this design, the electron-rich thieno[3,2-b]thiophene unit serves as the donor, while the this compound unit acts as the acceptor.
Experimental Protocols
I. Synthesis of Donor-Acceptor Copolymer (PTT-co-DMT) via Stille Coupling
This protocol describes a general procedure for the synthesis of a donor-acceptor copolymer using this compound.
Materials:
-
This compound
-
2,5-Bis(trimethylstannyl)thieno[3,2-b]thiophene (or other suitable donor monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Anhydrous toluene
-
Anhydrous N,N-dimethylformamide (DMF)
-
Methanol
-
Hexane
-
Acetone
-
Chloroform
-
Soxhlet extraction apparatus
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried Schlenk flask, add this compound (1.0 mmol), 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and P(o-tol)₃ (0.08 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous toluene (20 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.
-
After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).
-
Filter the crude polymer and wash with methanol and hexane.
-
Purify the polymer by Soxhlet extraction with methanol, hexane, acetone, and finally chloroform.
-
The chloroform fraction contains the purified polymer. Precipitate the polymer from the chloroform solution into methanol.
-
Filter and dry the final polymer product under vacuum.
II. Fabrication of Bottom-Gate, Top-Contact (BGTC) OFETs
This protocol describes the fabrication of OFET devices for the characterization of the synthesized polymer.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thermally grown SiO₂ layer
-
Synthesized polymer (PTT-co-DMT)
-
Organic solvent (e.g., chloroform, chlorobenzene)
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene
-
Gold (Au) for source/drain electrodes
-
Spin coater
-
Thermal evaporator
-
Substrate cleaning solutions (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrates by sonicating in acetone and isopropanol for 15 minutes each, followed by drying with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer (SAM) by immersing the substrates in a 10 mM solution of OTS in anhydrous toluene for 20 minutes. Subsequently, rinse with fresh toluene and bake at 120 °C for 10 minutes.
-
Semiconductor Deposition: Prepare a solution of the PTT-co-DMT polymer in a suitable organic solvent (e.g., 5 mg/mL in chloroform). Spin-coat the polymer solution onto the OTS-treated substrates at 2000 rpm for 60 seconds.
-
Annealing: Anneal the polymer thin film at a desired temperature (e.g., 150 °C) for 30 minutes in a nitrogen-filled glovebox.
-
Electrode Deposition: Thermally evaporate gold (Au) source and drain electrodes (50 nm thickness) through a shadow mask onto the polymer film. The channel length (L) and width (W) are defined by the shadow mask (e.g., L = 50 µm, W = 1000 µm).
III. OFET Characterization
Equipment:
-
Semiconductor parameter analyzer
-
Probe station
Procedure:
-
Place the fabricated OFET device on the probe station.
-
Connect the probes to the source, drain, and gate electrodes.
-
Measure the output characteristics by sweeping the drain-source voltage (Vds) at different constant gate-source voltages (Vgs).
-
Measure the transfer characteristics by sweeping Vgs at a constant high Vds in both the linear and saturation regimes.
-
Extract key performance parameters such as charge carrier mobility (µ), on/off current ratio (Ion/Ioff), and threshold voltage (Vth) from the transfer characteristics in the saturation regime using the following equation:
Ids = (W/2L) * µ * Ci * (Vgs - Vth)²
where Ids is the drain-source current, W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.
Data Presentation
Since no experimental data exists for OFETs based on this compound, the following tables present typical performance ranges for high-performance donor-acceptor polymer-based OFETs to provide a benchmark for expected performance.
Table 1: Typical Performance of p-Type Donor-Acceptor Polymer OFETs
| Parameter | Value Range |
| Hole Mobility (µh) | 0.1 - 10 cm²/Vs |
| On/Off Ratio (Ion/Ioff) | 10⁵ - 10⁸ |
| Threshold Voltage (Vth) | 0 to -20 V |
Table 2: Typical Performance of n-Type Donor-Acceptor Polymer OFETs
| Parameter | Value Range |
| Electron Mobility (µe) | 0.01 - 5 cm²/Vs |
| On/Off Ratio (Ion/Ioff) | 10⁴ - 10⁷ |
| Threshold Voltage (Vth) | 0 to 20 V |
Table 3: Typical Performance of Ambipolar Donor-Acceptor Polymer OFETs
| Parameter | Value Range |
| Hole Mobility (µh) | 0.01 - 2 cm²/Vs |
| Electron Mobility (µe) | 0.01 - 2 cm²/Vs |
| On/Off Ratio (Ion/Ioff) | 10³ - 10⁶ |
| Threshold Voltage (Vth,h) | 0 to -30 V |
| Threshold Voltage (Vth,e) | 0 to 30 V |
Conclusion
This compound holds potential as a valuable monomer for the synthesis of novel donor-acceptor conjugated polymers for organic field-effect transistors. Its electron-deficient nature makes it a suitable candidate for creating materials with n-type or ambipolar charge transport characteristics. The protocols outlined in this application note provide a comprehensive guide for the synthesis of such polymers and the fabrication and characterization of corresponding OFET devices. The successful implementation of these protocols will enable researchers to explore the structure-property relationships of this new class of materials and to assess their potential for applications in organic electronics.
Application Notes and Protocols for High-Yield Synthesis of Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the high-yield synthesis of Dimethyl 2,5-dibromoterephthalate, a crucial intermediate in the synthesis of advanced electronic materials, complex pharmaceutical molecules, and flame retardants.[1][2] The primary synthesis route involves a two-step process: the bromination of terephthalic acid to yield 2,5-dibromoterephthalic acid, followed by esterification with methanol. This protocol emphasizes a robust and scalable procedure derived from established patent literature, ensuring a high yield and purity of the final product.
Introduction
This compound (CAS 18014-00-1) is a versatile aromatic compound featuring two bromine atoms and two methyl ester functional groups.[1] These reactive sites, particularly the bromine atoms, are amenable to various cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of complex molecular architectures.[1] Its applications span from the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) to its use as a key building block in the pharmaceutical industry.[1] The synthesis method detailed herein is a two-step process starting from terephthalic acid, which is first brominated and then esterified.
Data Presentation
The following table summarizes the quantitative data from various experimental conditions for the synthesis of 2,5-dibromoterephthalic acid and its subsequent conversion to this compound, based on patent literature.
| Starting Material | Brominating Agent | Catalyst | Solvent | Reaction Temperature (°C) | Intermediate Yield (2,5-dibromoterephthalic acid) | Final Product Yield (this compound) | Melting Point (°C) | Reference |
| Terephthalic acid (100 parts) | Bromine (104 parts) | Iodine (2 parts) | 50% Oleum (800 parts) | 20-25 | 140 parts (crude) | 115.5 parts (recrystallized) | 138-140 | [3] |
| Terephthalic acid (50 parts) | Bromine | Iodine (1 part) | 40% Oleum (400 parts) | 20-25 | Not specified | 128 parts (recrystallized) | 136-142 | [3] |
| Terephthalic acid (50 parts) | Bromine (73 parts) | Iodine (1 part) | 50% Oleum (400 parts) | 63-67 | 72 parts (crude) | 57 parts (recrystallized) | 139-145 | [3] |
| Terephthalic acid | Bromine | Iodine | Chlorosulfonic acid or Fluorosulfonic acid with SO₃ | 40-80 | Not specified | Not specified | Not specified | [2] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound, adapted from a high-yield method.
Part 1: Synthesis of 2,5-Dibromoterephthalic Acid
Materials:
-
Terephthalic acid
-
50% Oleum (fuming sulfuric acid)
-
Bromine
-
Iodine
-
Ice
-
Distilled water
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer
-
Heating mantle
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
-
Drying oven
Procedure:
-
In a well-ventilated fume hood, charge a three-neck round-bottom flask with 800 parts by weight of 50% oleum.
-
While stirring, carefully add 100 parts of terephthalic acid and 2 parts of iodine to the oleum. Maintain the temperature at 20-25°C.
-
Once the solids have dissolved, gradually add 104 parts of bromine from a dropping funnel over a period of 30 minutes. Ensure good stirring throughout the addition.
-
After the addition is complete, raise the temperature of the reaction mixture to 63-67°C and maintain it for 20 hours with continuous stirring.
-
After 20 hours, cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture onto a sufficient amount of crushed ice with stirring to precipitate the product.
-
Filter the crude 2,5-dibromoterephthalic acid using a Buchner funnel, and wash the filter cake thoroughly with distilled water until the filtrate is neutral.
-
Dry the crude product in a drying oven. A typical yield of the crude acid is around 72 parts.[3]
Part 2: Synthesis of this compound
Materials:
-
Crude 2,5-dibromoterephthalic acid (from Part 1)
-
Methanol
-
Concentrated Sulfuric Acid
-
Sodium carbonate solution (dilute)
-
Ethanol
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Stirring plate and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Beakers
-
Recrystallization apparatus
Procedure:
-
Place the dried crude 2,5-dibromoterephthalic acid into a round-bottom flask.
-
Add a sufficient amount of methanol and a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4 hours with stirring.
-
After reflux, cool the mixture to room temperature and then pour it into water to precipitate the crude ester.
-
Filter the crude this compound and wash it with water.
-
To remove any unreacted acid, wash the crude ester with a dilute sodium carbonate solution, followed by another water wash until the filtrate is neutral.
-
Dry the crude ester.
-
For further purification, recrystallize the crude product from ethanol. A typical yield of the recrystallized product is around 57 parts with a melting point of 139-145°C.[3]
Experimental Workflow and Logic
The synthesis of this compound follows a logical two-step chemical transformation. The first step is an electrophilic aromatic substitution (bromination) on the terephthalic acid ring, facilitated by a catalyst in a strong acidic medium. The second step is a Fischer esterification of the resulting diacid with methanol.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Post-Synthetic Modification of MOFs Derived from Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the post-synthetic modification (PSM) of metal-organic frameworks (MOFs) synthesized from Dimethyl 2,5-dibromoterephthalate. The bromine functionalities on the organic linker serve as versatile handles for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of new functional groups and the tailoring of MOF properties for specific applications, particularly in catalysis and drug delivery.
Introduction
Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications. Post-synthetic modification (PSM) is a powerful strategy to introduce or alter functional groups within a pre-synthesized MOF, allowing for the creation of materials that are not accessible through direct synthesis.
This document focuses on MOFs derived from this compound. The carbon-bromine bonds on the terephthalate linker are ideal anchor points for PSM via well-established cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These modifications can dramatically alter the MOF's properties, including its porosity, stability, and host-guest interactions, thereby enhancing its performance in areas like targeted drug delivery and heterogeneous catalysis.
Synthesis of the Parent MOF: UiO-67-Br₂
The parent MOF, analogous to UiO-67 and designated here as UiO-67-Br₂, is synthesized from 2,5-dibromoterephthalic acid, which is obtained by the hydrolysis of this compound.
Hydrolysis of this compound to 2,5-dibromoterephthalic acid
Protocol:
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as a mixture of ethanol and water.
-
Add an excess of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reflux the mixture for several hours (typically 4-6 hours) to ensure complete hydrolysis.
-
After cooling to room temperature, acidify the solution with a strong acid like hydrochloric acid (HCl) to precipitate the 2,5-dibromoterephthalic acid.
-
Filter the white precipitate, wash thoroughly with deionized water to remove any salts, and dry under vacuum.
-
Characterize the product using ¹H NMR and FTIR spectroscopy to confirm the conversion of the methyl esters to carboxylic acids.
Solvothermal Synthesis of UiO-67-Br₂
Protocol:
-
In a Teflon-lined autoclave, dissolve Zirconium(IV) chloride (ZrCl₄) and 2,5-dibromoterephthalic acid in N,N-dimethylformamide (DMF).
-
Add a modulating agent, such as hydrochloric acid or acetic acid, to control the crystallite size and defect density.[1][2]
-
Seal the autoclave and heat it in an oven at a specific temperature (typically 120-150 °C) for a designated period (usually 24-72 hours).[1]
-
After cooling to room temperature, collect the crystalline product by filtration or centrifugation.
-
Wash the product sequentially with DMF and a volatile solvent like ethanol or acetone to remove unreacted starting materials and solvent molecules from the pores.
-
Activate the MOF by heating under vacuum to remove the residual solvent.
-
Characterize the synthesized UiO-67-Br₂ using Powder X-ray Diffraction (PXRD) to confirm the crystalline structure, Thermogravimetric Analysis (TGA) to assess thermal stability, and N₂ adsorption-desorption analysis (BET) to determine the surface area and porosity.[3]
Post-Synthetic Modification (PSM) of UiO-67-Br₂
The bromine atoms on the UiO-67-Br₂ framework serve as reactive sites for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of functional groups.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide.
Protocol:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), suspend the activated UiO-67-Br₂ in a suitable solvent system (e.g., a mixture of DMF, ethanol, and water).
-
Add the desired arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a base (e.g., K₂CO₃ or Cs₂CO₃).
-
Heat the reaction mixture at a specific temperature (typically 80-120 °C) for 24-48 hours.
-
After cooling, filter the modified MOF and wash it extensively with solvents such as DMF, ethanol, and dichloromethane to remove the catalyst, unreacted reagents, and byproducts.
-
Dry the functionalized MOF under vacuum.
-
Characterize the product using techniques such as ¹H NMR (after digestion of the MOF in a suitable deuterated acid) to determine the degree of functionalization, and PXRD to confirm the retention of the crystalline framework.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[4]
Protocol:
-
In a pressure-rated vessel, suspend the activated UiO-67-Br₂ in a suitable solvent (e.g., DMF or NMP).
-
Add the alkene, a palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand like P(o-tolyl)₃), and a base (e.g., triethylamine or diisopropylethylamine).
-
Seal the vessel and heat the mixture to the desired temperature (typically 100-150 °C) for 24-72 hours.
-
After cooling, collect the solid product by filtration and wash thoroughly with appropriate solvents to remove all soluble species.
-
Dry the modified MOF under vacuum.
-
Analyze the product using PXRD to check for framework integrity and spectroscopic methods (e.g., digested ¹H NMR) to confirm the successful coupling.
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6]
Protocol:
-
Under an inert atmosphere, suspend the activated UiO-67-Br₂ in a degassed solvent (e.g., a mixture of DMF and triethylamine).
-
Add the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).
-
Stir the reaction mixture at a suitable temperature (ranging from room temperature to 80 °C) for 24-48 hours.
-
Isolate the product by filtration and wash extensively with solvents to remove the catalytic system and other reagents.
-
Dry the alkyne-functionalized MOF under vacuum.
-
Characterize the material using PXRD to ensure the crystallinity is maintained and other analytical techniques to confirm the modification.
Quantitative Data
The following table summarizes representative data that can be expected from the synthesis and post-synthetic modification of UiO-67-Br₂. Actual values will depend on specific experimental conditions.
| Parameter | UiO-67-Br₂ (Parent) | UiO-67-Ph (Suzuki Product) | UiO-67-Styrene (Heck Product) | UiO-67-Ph-alkyne (Sonogashira Product) |
| BET Surface Area (m²/g) | ~2000-2500 | ~1800-2200 | ~1700-2100 | ~1750-2150 |
| Pore Volume (cm³/g) | ~0.8-1.2 | ~0.7-1.1 | ~0.6-1.0 | ~0.7-1.1 |
| PSM Yield (%) | N/A | >90 | >80 | >85 |
| Drug Loading Capacity (wt%) | Varies with drug | Varies with drug and functional group | Varies with drug and functional group | Varies with drug and functional group |
Applications in Drug Delivery
Post-synthetically modified MOFs derived from this compound offer significant potential as advanced drug delivery systems. The ability to introduce various functional groups allows for fine-tuning of the drug-carrier interactions, which can lead to:
-
Enhanced Drug Loading: Functional groups can provide specific binding sites for drug molecules, increasing the loading capacity.
-
Controlled Release: The nature of the functional groups can influence the rate of drug release, enabling sustained or stimuli-responsive delivery. For example, pH-sensitive groups can be introduced to trigger drug release in the acidic microenvironment of tumors.
-
Targeted Delivery: Bio-targeting ligands (e.g., folic acid, peptides) can be attached to the MOF surface via PSM to direct the drug carrier to specific cells or tissues, thereby reducing off-target side effects.
Visualizations
The following diagrams illustrate the key processes described in these application notes.
Caption: Workflow for the synthesis and post-synthetic modification of UiO-67-Br₂.
Caption: Targeted drug delivery pathway using functionalized MOFs.
References
- 1. Frontiers | Transition metal supported UiO-67 materials and their applications in catalysis [frontiersin.org]
- 2. microbiologyjournal.org [microbiologyjournal.org]
- 3. Physiochemical characterization of metal organic framework materials: A mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Dimethyl 2,5-dibromoterephthalate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dimethyl 2,5-dibromoterephthalate for improved yields and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | Incomplete bromination of terephthalic acid. | - Ensure the use of a suitable catalyst, such as iodine. - Maintain the recommended reaction temperature and time. For example, stirring at 63-67°C for 20 hours has been reported.[1] - Use an adequate amount of brominating agent (e.g., bromine) and oleum. |
| Incomplete esterification of 2,5-dibromoterephthalic acid. | - Use a sufficient excess of methanol and a strong acid catalyst like concentrated sulfuric acid. - Ensure the reaction is heated under reflux for an adequate duration, for instance, 20 hours.[1] | |
| Loss of product during work-up and isolation. | - When pouring the reaction mixture onto ice, ensure thorough mixing to precipitate all the product. - Carefully filter and wash the precipitate to avoid mechanical losses. | |
| Product Contaminated with Starting Material (Terephthalic Acid) | Incomplete bromination. | - Increase the reaction time or temperature of the bromination step. - Ensure proper mixing to facilitate the reaction between terephthalic acid and bromine. |
| Product Contaminated with Mono-brominated Species | Insufficient amount of brominating agent. | - Increase the molar ratio of bromine to terephthalic acid. |
| Low Melting Point of the Final Product | Presence of impurities. | - Purify the crude product by recrystallization from a suitable solvent, such as ethanol.[1] - An initial purification step can involve washing the crude ester with a dilute sodium carbonate solution to remove any unreacted acidic species.[1] |
| Oily Product Instead of Crystalline Solid | Presence of residual solvent or impurities. | - Ensure the product is thoroughly dried after filtration. - Recrystallize the product from an appropriate solvent to obtain a crystalline solid. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
A1: The most common starting material is terephthalic acid. The synthesis typically involves a two-step process: the bromination of terephthalic acid to form 2,5-dibromoterephthalic acid, followed by the esterification of the diacid to yield this compound.
Q2: What are the key reagents for the bromination step?
A2: The key reagents for the bromination of terephthalic acid are bromine (Br₂) and oleum (fuming sulfuric acid). A catalyst, such as iodine, is often used to facilitate the reaction.[1]
Q3: What is the purpose of using oleum in the bromination reaction?
A3: Oleum serves as both a solvent and a dehydrating agent, which helps to activate the aromatic ring of terephthalic acid towards electrophilic bromination.
Q4: What are the standard conditions for the esterification of 2,5-dibromoterephthalic acid?
A4: The esterification is typically carried out by heating the 2,5-dibromoterephthalic acid in an excess of methanol with a catalytic amount of concentrated sulfuric acid under reflux for an extended period, for example, 20 hours.[1]
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be assessed by its melting point. The reported melting point for the purified compound is in the range of 138-140°C or 143-146°C after recrystallization from ethanol.[1] Further characterization can be performed using techniques such as NMR spectroscopy and elemental analysis.
Q6: What is a suitable solvent for the recrystallization of this compound?
A6: Ethanol is a commonly used and effective solvent for the recrystallization of this compound to achieve high purity.[1]
Experimental Protocols
Synthesis of 2,5-Dibromoterephthalic Acid
-
In a suitable reaction vessel, dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25°C.
-
Gradually add 104 parts of bromine over a period of 30 minutes while maintaining good stirring.
-
Stir the mixture at this temperature for an additional 18 hours.
-
After the reaction is complete, cool the mixture and pour it onto ice.
-
Filter the precipitated 2,5-dibromoterephthalic acid, wash it with water until free of acid, and dry.
Synthesis of this compound
-
To the dried 2,5-dibromoterephthalic acid, add 560 parts of methanol and 18 parts of concentrated sulfuric acid.
-
Heat the mixture at reflux with stirring for 20 hours.
-
After cooling, remove the excess methanol by distillation.
-
Dilute the residue with water to precipitate the crude this compound.
-
Make the slurry alkaline with a sodium carbonate solution.
-
Filter the crude ester, wash it with water, and dry.
-
For further purification, recrystallize the crude product from ethanol.
Data Presentation
| Parameter | Value | Reference |
| Yield of 2,5-dibromoterephthalic acid | 140 parts (from 100 parts terephthalic acid) | [1] |
| Yield of crude this compound | 143.5 parts (from 140 parts diacid) | [1] |
| Yield of recrystallized this compound | 115.5 parts | [1] |
| Melting point of crude this compound | 128-130°C | [1] |
| Melting point of recrystallized this compound | 138-140°C | [1] |
Visualizations
References
Technical Support Center: Purification of Dimethyl 2,5-dibromoterephthalate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in removing mono-brominated impurities from Dimethyl 2,5-dibromoterephthalate.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound, focusing on the removal of mono-brominated analogs.
| Problem | Potential Cause | Suggested Solution |
| Poor recovery of this compound after recrystallization. | The chosen solvent or solvent system is too effective, keeping the desired product dissolved at lower temperatures. | - Select a solvent in which the compound is less soluble at room temperature. - Use a minimal amount of hot solvent to dissolve the product. - Ensure the solution is thoroughly cooled, potentially in an ice bath, to maximize precipitation.[1][2] |
| Crystals do not form upon cooling. | The solution is supersaturated, or the concentration of the desired product is too low. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[1][3] - If the solution is too dilute, reduce the solvent volume by evaporation and attempt recrystallization again.[3] |
| The product "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | - Choose a solvent with a lower boiling point. - Allow the solution to cool more slowly by insulating the flask. - Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then cool slowly.[2][3][4] |
| Mono-brominated impurity is still present after recrystallization. | The solubility difference between the mono- and di-brominated species in the chosen solvent is insufficient for effective separation. | - Perform multiple recrystallization cycles.[5] - Experiment with different solvent systems, such as mixed solvents (e.g., ethanol/water, ethyl acetate/hexane), to enhance the solubility difference.[5][6] - Consider an alternative purification method like column chromatography or preparative HPLC for more efficient separation. |
| Poor separation of mono- and di-brominated compounds in column chromatography. | The eluent system does not provide sufficient resolution between the two compounds. | - Optimize the solvent system by trying different polarity gradients. A shallow gradient may be necessary to separate closely related compounds. - Ensure proper column packing to avoid channeling. |
| Product contains residual solvent after drying. | The drying time or temperature is insufficient, or a high-boiling point solvent was used. | - Dry the crystals under vacuum to effectively remove volatile solvents. - If a high-boiling point solvent was used, consider a final wash with a more volatile solvent in which the product is insoluble before drying. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying this compound?
A1: Recrystallization is a primary and widely used method for the purification of solid organic compounds like this compound.[1] It relies on the difference in solubility between the desired compound and its impurities in a suitable solvent at different temperatures.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[5][7] The impurities should either be very soluble at all temperatures or insoluble in the hot solvent. For aromatic esters, common solvents to consider are ethanol, ethyl acetate, or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[2][5][6]
Q3: My compound is still impure after one recrystallization. What should I do?
A3: For closely related impurities like the mono-brominated species, a single recrystallization may not be sufficient. Performing multiple recrystallization cycles can significantly improve purity.[5] Alternatively, for difficult separations, chromatographic methods such as column chromatography or preparative HPLC are recommended.
Q4: When should I consider using preparative HPLC?
A4: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures, especially when high purity is required or when other methods like recrystallization fail to provide adequate separation.[8][9] It is particularly useful for separating isomers and closely related compounds.[10]
Q5: How can I monitor the purity of my this compound during the purification process?
A5: Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for monitoring purity.[5] Thin Layer Chromatography (TLC) can also be a quick and convenient way to assess the progress of purification.
Experimental Protocols
Protocol 1: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Objective: To remove mono-brominated impurities from this compound.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling encourages the formation of purer crystals.[5] Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for purifying this compound using preparative HPLC. Method development and optimization will be necessary.
Objective: To achieve high-purity this compound by separating it from mono-brominated impurities.
Materials:
-
Crude this compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Preparative HPLC system with a suitable column (e.g., C18)
-
Fraction collector
Procedure:
-
Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system first. Experiment with different mobile phase compositions (e.g., gradients of acetonitrile and water) to achieve baseline separation between this compound and the mono-brominated impurity.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude product in a suitable solvent, ensuring it is fully dissolved and filtered before injection.
-
Purification: Inject the sample onto the preparative HPLC system and run the optimized method.
-
Fraction Collection: Use a fraction collector to collect the eluent corresponding to the peak of the pure this compound.
-
Solvent Removal: Combine the collected fractions and remove the solvent, typically by rotary evaporation, to obtain the purified product.
Visualizations
Caption: A workflow diagram illustrating the general process for the purification of this compound.
Caption: A troubleshooting flowchart for common issues encountered during recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. benchchem.com [benchchem.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. mt.com [mt.com]
- 8. MicroCombiChem: Purification, Preparative HPLC-MS [microcombichem.com]
- 9. labcompare.com [labcompare.com]
- 10. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Dimethyl 2,5-dibromoterephthalate Synthesis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates in the synthesis of Dimethyl 2,5-dibromoterephthalate. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My overall yield of this compound is low after the complete synthesis. What are the potential causes?
Low overall yield can stem from issues in either the bromination or the esterification step, as well as suboptimal purification. A common pathway involves the bromination of terephthalic acid followed by esterification. Inefficiencies at any stage will impact the final product quantity.
To diagnose the issue, it is recommended to analyze the crude product at each step to identify where the yield loss is occurring.
2. I am experiencing low yield during the bromination of terephthalic acid. What factors could be responsible?
Low conversion during the bromination of terephthalic acid is a frequent issue. Several factors can contribute to this problem, including incomplete reaction, formation of side products, and challenging reaction conditions.
Possible Causes and Solutions:
-
Insufficient Brominating Agent: Ensure the correct stoichiometry of bromine is used. A slight excess of bromine (e.g., 2.0 to 2.5 atomic proportions) is often preferred to drive the reaction to completion.[1]
-
Inadequate Catalyst: Iodine is a common catalyst for this reaction.[1][2] Ensure that the catalyst is present in the appropriate amount and is of sufficient purity.
-
Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. For bromination in oleum, the temperature is typically raised gradually, for instance, from 20-25°C to 63-67°C over an hour, and then maintained for an extended period.[1]
-
Poor Solubility of Terephthalic Acid: Terephthalic acid has low solubility in many common solvents. Using oleum (fuming sulfuric acid) as a solvent enhances the solubility and facilitates the reaction.[1]
-
Side Reactions: Over-bromination can lead to the formation of tribromo- or tetrabromoterephthalic acid, while incomplete bromination will leave bromoterephthalic acid or unreacted terephthalic acid in the mixture.[2] Careful control of stoichiometry and reaction time is crucial.
3. My esterification of 2,5-dibromoterephthalic acid is resulting in a low yield of the dimethyl ester. What should I investigate?
The esterification of 2,5-dibromoterephthalic acid to its dimethyl ester is a critical step where yield can be compromised.
Possible Causes and Solutions:
-
Incomplete Reaction: Esterification is a reversible reaction.[3] To drive the equilibrium towards the product, a large excess of methanol is typically used. The reaction is often carried out at reflux for several hours.[4]
-
Ineffective Catalyst: Strong acids like sulfuric acid or thionyl chloride are commonly used as catalysts.[1][4] Ensure the catalyst is active and used in the correct concentration. Homogeneous catalysts, while effective, can sometimes lead to side reactions and complex purification.[3]
-
Presence of Water: The presence of water can hinder the esterification reaction by shifting the equilibrium back towards the reactants. Ensure all reagents and glassware are dry.
-
Suboptimal Temperature and Reaction Time: The reaction typically requires heating (reflux) to proceed at a reasonable rate.[4] However, excessively high temperatures or prolonged reaction times can sometimes lead to side product formation.[3] Monitoring the reaction by techniques like TLC or GC can help determine the optimal reaction time.
-
Purification Losses: The workup and purification process can be a significant source of yield loss. This includes incomplete extraction of the product or loss during recrystallization.
4. I am observing multiple spots on my TLC plate of the crude product. What are the likely impurities?
The presence of multiple spots on a TLC plate indicates a mixture of compounds. The identities of these impurities depend on the specific reaction step.
-
After Bromination: Impurities could include unreacted terephthalic acid, mono-brominated terephthalic acid, and over-brominated products like tribromoterephthalic acid.
-
After Esterification: Besides the starting 2,5-dibromoterephthalic acid, you might have the mono-methyl ester as an intermediate. If the starting material from the bromination step was impure, you would also see the esterified versions of those impurities.
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis
| Starting Material | Key Reagents | Reported Yield | Reference |
| p-Xylene | Bromine, Iodine | 70% (of 1,4-Dibromo-2,5-dimethylbenzene) | [4] |
| 1,4-Dibromo-2,5-dimethylbenzene | KMnO₄ | 42% (of 2,5-Dibromoterephthalic acid) | [4] |
| 2,5-Dibromoterephthalic acid | Methanol, Thionyl Chloride | 74% | [4] |
| Terephthalic Acid | Bromine, Oleum, Iodine | Not explicitly stated for the final product, but implies good yield of the dibromo acid. | [1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,5-Dibromoterephthalic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,5-dibromoterephthalic acid (e.g., 2.04 g, 6.30 mmol) in methanol (35 mL).[4]
-
Reagent Addition: Stir the solution and slowly add thionyl chloride (e.g., 9.00 mL, 124 mmol).[4]
-
Reaction: Heat the mixture to reflux and maintain for 12 hours.[4]
-
Workup: Cool the reaction mixture to room temperature. Carefully add water (50 mL) and extract the aqueous layer three times with diethyl ether (75 mL each).[4]
-
Purification: Combine the organic phases and wash them three times with a saturated sodium bicarbonate solution (50 mL each). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]
-
Recrystallization: Recrystallize the resulting solid from methanol to obtain the pure this compound.[4]
Visualizations
Troubleshooting Workflow for Low Conversion Rates
Caption: A logical workflow for diagnosing low conversion rates.
Reaction Pathway and Potential Side Products
Caption: Key reaction steps and common side products.
References
Challenges in scaling up the production of Dimethyl 2,5-dibromoterephthalate
Technical Support Center: Production of Dimethyl 2,5-dibromoterephthalate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of this compound.
Troubleshooting Guide
Low Yield or Incomplete Conversion
| Potential Cause | Troubleshooting Steps |
| Bromination Step: | |
| Insufficient brominating agent | - Ensure accurate stoichiometry of bromine. A slight excess may be required. |
| - Monitor the reaction progress using techniques like HPLC or TLC to ensure complete consumption of the starting material. | |
| Inadequate reaction time or temperature | - Increase the reaction time or temperature as per the protocol. For instance, some procedures require stirring at 63-67°C for up to 20 hours. |
| - Ensure uniform heating, especially in larger reactors, to avoid cold spots. | |
| Poor catalyst activity (Iodine) | - Use fresh, high-purity iodine as a catalyst. |
| Esterification Step: | |
| Incomplete reaction | - Use a sufficient excess of methanol. |
| - Ensure the catalytic amount of strong acid (e.g., sulfuric acid) is adequate. | |
| - Increase the reflux time. Some protocols suggest up to 20 hours. | |
| Water contamination | - Use anhydrous methanol and a drying tube to protect the reaction from atmospheric moisture. Water can reverse the esterification reaction. |
| Inefficient removal of water byproduct | - For larger scale reactions, consider using a Dean-Stark apparatus to remove water azeotropically. |
Product Purity Issues
| Potential Cause | Troubleshooting Steps |
| Presence of under-brominated species (mono-bromoterephthalic acid) | - Ensure sufficient bromine and adequate reaction time during the bromination step. |
| - Optimize the reaction temperature to favor di-bromination. | |
| Presence of over-brominated species (tri- or tetra-bromoterephthalic acid) | - Maintain strict control over the stoichiometry of bromine. Avoid large excesses. |
| - Control the reaction temperature, as higher temperatures can sometimes lead to over-bromination. | |
| Residual 2,5-dibromoterephthalic acid in the final product | - Ensure the esterification reaction goes to completion. |
| - During workup, wash the crude product with a dilute sodium carbonate or sodium bicarbonate solution to remove unreacted acidic impurities. | |
| Discolored product (yellowish or brownish) | - This may indicate the presence of impurities or degradation products. |
| - Recrystallization from a suitable solvent, such as ethanol, is an effective purification method to obtain a white, crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions when handling the reagents for this synthesis?
A1: The synthesis of this compound involves hazardous materials that require strict safety protocols.
-
Oleum (Fuming Sulfuric Acid): This is highly corrosive and reacts violently with water. It releases toxic sulfur trioxide fumes. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat.
-
Bromine: This is a volatile, highly corrosive, and toxic liquid. It can cause severe burns upon contact with skin and is harmful if inhaled. Handle bromine in a fume hood and wear specialized gloves (e.g., butyl rubber) for protection. Have a bromine spill kit containing a neutralizing agent like sodium thiosulfate readily available.
Q2: How can I effectively monitor the progress of the bromination reaction?
A2: Monitoring the reaction is crucial for achieving high yield and purity. High-Performance Liquid Chromatography (HPLC) is the most reliable method for tracking the disappearance of terephthalic acid and the appearance of mono- and di-brominated products. For quicker, qualitative checks, Thin-Layer Chromatography (TLC) can also be employed, although co-spotting with standards is recommended for accurate identification.
Q3: What is the best method for purifying the crude this compound?
A3: Recrystallization is the most common and effective method for purifying the final product. Ethanol is frequently reported as a suitable solvent. The process involves dissolving the crude solid in a minimum amount of hot ethanol and then allowing it to cool slowly to form pure crystals, which can be collected by filtration. This process effectively removes most colored impurities and unreacted starting materials.
Q4: Can I use a different esterification method instead of methanol and sulfuric acid?
A4: Yes, other esterification methods can be used. One common alternative is to first convert the 2,5-dibromoterephthalic acid to its diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting diacyl chloride is highly reactive and will readily react with methanol to form the dimethyl ester. This two-step process can be advantageous for sterically hindered diacids or when the direct Fischer esterification is slow.
Experimental Protocols
Synthesis of 2,5-Dibromoterephthalic Acid
This protocol is adapted from a patented procedure.
-
In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 100 parts of terephthalic acid and 2 parts of iodine in 800 parts of 50% oleum with stirring at 20-25°C.
-
Gradually add 104 parts of bromine over 30 minutes, maintaining the temperature at 20-25°C with cooling.
-
After the addition is complete, slowly raise the temperature to 63-67°C over 1 hour.
-
Stir the mixture at this temperature for 20 hours.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Filter the precipitated solid, wash it with water to remove excess acid, and dry to obtain crude 2,5-dibromoterephthalic acid.
Synthesis of this compound
This protocol is a continuation of the synthesis of the diacid.
-
Suspend the crude 2,5-dibromoterephthalic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain reflux for 20 hours.
-
After cooling, remove the excess methanol by distillation.
-
Add water to the residue to precipitate the crude ester.
-
Filter the solid and wash it with a dilute aqueous solution of sodium carbonate to remove any unreacted diacid.
-
Wash the product with water until the washings are neutral.
-
Dry the crude this compound.
-
For further purification, recrystallize the crude product from ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
Technical Support Center: Overcoming Solubility Challenges of Dimethyl 2,5-dibromoterephthalate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with Dimethyl 2,5-dibromoterephthalate in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white to off-white solid with a melting point of approximately 148.6°C. Due to its aromatic and halogenated structure, it exhibits limited solubility in many common organic solvents at room temperature. Its solubility is expected to be comparable to its non-brominated analog, Dimethyl terephthalate (DMT).
Q2: In which common organic solvents is this compound likely to have better solubility?
Based on data for the structurally similar Dimethyl terephthalate (DMT), higher solubility is anticipated in polar aprotic solvents. The solubility of DMT is significantly better in chloroform (145 g/L), methylene chloride, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) compared to other conventional solvents (less than 50 g/L at 25°C)[1][2]. A detailed study on DMT confirmed the solubility order to be chloroform > esters and ketones > acetonitrile > alcohols[3][4]. Therefore, for this compound, solvents like DMF, DMSO, and chlorinated hydrocarbons are recommended as starting points.
Q3: How does temperature affect the solubility of this compound?
The solubility of this compound, like most solid organic compounds, is expected to increase with temperature. For its analog, DMT, a consistent increase in solubility with rising temperature has been experimentally observed across various solvents[3][4]. Heating the reaction mixture is a primary strategy to dissolve this compound.
Q4: What are some general strategies to improve the solubility of this compound in a reaction mixture?
Several strategies can be employed to enhance the solubility of poorly soluble compounds like this compound:
-
Solvent Selection: Choose a solvent in which the compound has higher intrinsic solubility, such as DMF or DMSO.
-
Heating: Increasing the reaction temperature will generally increase solubility.
-
Co-solvents: Employing a mixture of solvents can enhance solubility. For example, a combination of a good solvent (like DMF) with a co-solvent that is miscible but in which the compound is less soluble might be effective for certain reaction types.
-
Particle Size Reduction: Grinding the solid to a finer powder increases the surface area, which can lead to a faster dissolution rate.
Troubleshooting Guides
This section provides specific troubleshooting advice for common issues related to the solubility of this compound during chemical reactions.
Issue 1: The compound does not dissolve in the chosen reaction solvent.
-
Initial Troubleshooting Steps:
-
Verify Solvent Choice: Confirm that you are using a recommended solvent. For many cross-coupling reactions, DMF, DMSO, dioxane, or THF are suitable starting points.
-
Apply Heat: Gently warm the mixture while stirring. Monitor the temperature to ensure it is appropriate for your reaction and does not exceed the boiling point of the solvent.
-
Increase Solvent Volume: While not always ideal for reaction concentration, adding more solvent can help dissolve the starting material.
-
Agitation: Ensure vigorous stirring to promote dissolution.
-
-
Advanced Troubleshooting:
-
Co-solvent System: If a single solvent is ineffective, consider a co-solvent system. For instance, in Suzuki reactions, a mixture of toluene and a more polar solvent like DMF or the addition of water can be beneficial.
-
High-Boiling Point Solvents: For reactions that can be performed at elevated temperatures, consider using high-boiling point aprotic polar solvents like N-Methyl-2-pyrrolidone (NMP) or diglyme.
-
Issue 2: The compound precipitates out of solution during the reaction.
-
Potential Causes:
-
Change in Reaction Mixture Polarity: The formation of products or consumption of reagents may alter the overall polarity of the reaction medium, causing the starting material or an intermediate to precipitate.
-
Temperature Fluctuation: A decrease in temperature can lead to precipitation.
-
Supersaturation: The initial dissolution at a higher temperature might have created a supersaturated solution that is not stable over the course of the reaction.
-
-
Troubleshooting Steps:
-
Maintain Consistent Temperature: Ensure the reaction is maintained at a constant temperature where all components remain in solution.
-
Add a Co-solvent: Introduce a small amount of a co-solvent that can help maintain the solubility of all species in the reaction mixture.
-
Increase Stirring Rate: Enhanced agitation can sometimes prevent localized concentration gradients that lead to precipitation.
-
Data Presentation
Table 1: Qualitative Solubility of Dimethyl Terephthalate (DMT) in Common Organic Solvents at 25°C (as a proxy for this compound)
| Solvent | Solubility |
| Chloroform | Good (145 g/L)[1][2] |
| Methylene Chloride | Good[1][2] |
| Dimethylformamide (DMF) | Good[1][2] |
| Dimethyl Sulfoxide (DMSO) | Good[1][2] |
| Esters (e.g., Ethyl Acetate) | Moderate[3][4] |
| Ketones (e.g., Acetone) | Moderate[3][4][5] |
| Acetonitrile | Moderate[3][4] |
| Alcohols (e.g., Ethanol, Methanol) | Low to Moderate[3][4][5] |
| Toluene | Low |
| Dioxane | Low |
| Water | Very Low[5] |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general starting point for a Suzuki-Miyaura reaction involving this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary.
-
Reagent Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired boronic acid or boronate ester (2.2-2.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 3.0-4.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional phosphine ligand.
-
Solvent Addition and Degassing: Add the chosen solvent (e.g., a mixture of toluene and water (4:1), or DMF). Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir under an inert atmosphere until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Experimental workflow for a typical cross-coupling reaction.
Caption: Troubleshooting logic for solubility issues.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for Confirming the Purity of Dimethyl 2,5-dibromoterephthalate
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Dimethyl 2,5-dibromoterephthalate, a key building block in the synthesis of various functional materials and pharmaceutical compounds, requires robust analytical methods to accurately determine its purity profile. This guide provides an objective comparison of three common and powerful analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The information presented is supported by representative experimental data and detailed methodologies to assist in selecting the most suitable technique for specific analytical needs.
Comparative Overview of Analytical Techniques
The choice of an analytical technique for purity assessment is dictated by a variety of factors, including the nature of the compound, the types of expected impurities, and the required level of sensitivity and accuracy. The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on the differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and polarity of the analyte and impurities, followed by detection and identification by mass spectrometry. | Absolute quantification based on the direct proportionality between the NMR signal intensity and the number of atomic nuclei. |
| Typical Impurities Detected | Non-volatile and thermally labile impurities, positional isomers, and related substances. | Volatile and semi-volatile impurities, residual solvents, and by-products from synthesis. | A wide range of impurities containing the nucleus being observed (e.g., ¹H), including structural isomers and related compounds. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | Generally higher than chromatographic methods for trace impurities. |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL | Not typically used for trace analysis, but excels in high-purity assessment (>98%). |
| Linearity (R²) | >0.999 | >0.995 | Excellent over a wide dynamic range. |
| Accuracy (% Recovery) * | 98-102% | 95-105% | High accuracy as it is a primary ratio method of measurement.[1] |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Sample Throughput | Moderate to High | Moderate | Low to Moderate |
*Note: The quantitative data presented are representative values for aromatic esters and may vary depending on the specific instrumentation and experimental conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of this compound from its non-volatile impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard (purity ≥99.5%)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v) with 0.1% phosphoric acid. For mass spectrometry compatibility, 0.1% formic acid can be used instead.[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
Data Analysis: The purity of this compound is typically determined by area percent normalization. The peak area of the main component is expressed as a percentage of the total area of all observed peaks. For higher accuracy, an internal or external standard method can be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
Reagents and Standards:
-
Dichloromethane or other suitable volatile solvent (GC grade)
-
This compound reference standard (purity ≥99.5%)
-
Internal standard (e.g., a stable, deuterated aromatic compound, if required for quantification)
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve the sample in 5 mL of dichloromethane to obtain a 1 mg/mL solution.
-
If using an internal standard, add a known amount to the sample solution.
-
Vortex the solution to ensure homogeneity.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-500
Data Analysis: Purity can be estimated by area percent normalization of the total ion chromatogram (TIC). For accurate quantification, a calibration curve should be prepared using a reference standard. Impurities can be identified by comparing their mass spectra with a library database (e.g., NIST).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that provides a highly accurate determination of purity without the need for a reference standard of the analyte itself.
Instrumentation:
-
NMR spectrometer (≥400 MHz)
Reagents and Standards:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)).[1]
-
High-purity internal standard (IS) with a known purity (e.g., maleic anhydride, 1,4-dinitrobenzene). The IS should have a simple spectrum with at least one signal that is well-resolved from the analyte and any impurity signals.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg).
-
Accurately weigh a known amount of the internal standard (e.g., 5 mg).
-
Dissolve both the sample and the internal standard in a precise volume of the chosen deuterated solvent (e.g., 0.7 mL) in an NMR tube.
-
Ensure complete dissolution by gentle vortexing.
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). This is crucial for accurate integration.
-
Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16-64 scans).
-
Acquisition Time: Sufficient to ensure good digital resolution.
Data Analysis: The purity of the analyte is calculated using the following equation:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the internal standard
Visualization of Workflows
To further aid in the understanding and selection of the appropriate analytical technique, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for purity analysis and a decision-making process for technique selection.
Caption: General experimental workflow for purity analysis.
References
A Comparative Guide to Dihalogenated Linkers in Metal-Organic Frameworks with a Focus on Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of organic linkers is a critical determinant in the design and performance of Metal-Organic Frameworks (MOFs). Halogenation of these linkers offers a powerful tool to modulate the physicochemical properties of the resulting frameworks, influencing their stability, porosity, and catalytic activity. This guide provides a comparative analysis of Dimethyl 2,5-dibromoterephthalate against other dihalogenated terephthalate linkers for the synthesis of MOFs, with a particular focus on the well-studied UiO-66 architecture.
Performance Comparison of Dihalogenated Linkers in UiO-66 Analogues
The following table summarizes key performance data for UiO-66 and its analogues functionalized with bromo, chloro, and iodo groups. It is important to note that the data for the chloro and iodo-functionalized MOFs are derived from separate studies and may involve different synthetic conditions, which can influence the final properties.
| MOF Designation | Linker | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Thermal Stability (°C) | Notes |
| UiO-66 | 1,4-benzenedicarboxylic acid | -H | ~1100 - 1500[1] | ~0.5 - 0.7 | ~500 | Parent framework for comparison.[1] |
| UiO-66-Br₂ | 2,5-dibromoterephthalic acid | -Br | Not explicitly stated in comparative study, but isoreticular synthesis was successful[2] | Not explicitly stated | Somewhat decreased compared to UiO-66[2] | Part of a systematic study on functionalized UiO-66.[2] |
| UiO-66-Cl | 2,5-dichloroterephthalic acid | -Cl | 446[1] | Not specified | Thermally stable up to at least 200°C[1] | Synthesized for water purification applications.[1] |
| UiO-66-I₂ | 2,5-diiodoterephthalic acid | -I | Not specified | Not specified | Not specified | Novel diiodo bdc based UiO-66 analogue introduced, but specific data is limited in the provided abstract. |
| Zn₂(2,5-I-bdc)₂ | 2,5-diiodoterephthalic acid | -I | Not applicable (structure collapses on solvent removal) | Not applicable | Not specified | Zn-based MOF, highlights the role of halogen bonding in structure stabilization.[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of these materials. Below are representative experimental protocols for the solvothermal synthesis of UiO-66 and its halogenated analogues.
General Solvothermal Synthesis of Functionalized UiO-66 Analogues[2]
This protocol is adapted from the isoreticular synthesis of UiO-66 frameworks with various functionalized terephthalic acids.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2,5-dibromoterephthalic acid (for UiO-66-Br₂) or other dihalogenated terephthalic acid
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
In a Teflon-lined autoclave, combine the functionalized terephthalic acid (0.35 mmol) and ZrCl₄ (0.35 mmol).
-
Add 4 mL of DMF to the mixture.
-
Seal the autoclave and heat it at 120 °C for 24 hours.
-
After cooling to room temperature, isolate the microcrystalline powder by centrifugation.
-
Heat the isolated solid at 100 °C for 1-2 hours.
-
To remove residual DMF and unreacted linker, wash the microcrystalline product (~60 mg) with methanol (3 x 15 mL).
-
Soak the product in methanol for 3 days.
-
Activate the material by heating at 150 °C for 5 hours under vacuum.
Synthesis of UiO-66-Cl for Water Purification Applications[1]
Materials:
-
Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)
-
2,5-dichloroterephthalic acid (H₂BDC-Cl₂)
-
N,N-Dimethylformamide (DMF)
-
Formic acid
Procedure:
-
In a screw-capped glass jar, weigh 13.2 mg (0.041 mmol) of zirconyl chloride octahydrate and 9.6 mg (0.041 mmol) of 2,5-dichloroterephthalic acid.
-
Add 4.1 mL of DMF and 0.82 mL of formic acid to the jar.
-
Sonicate the mixture for 30 minutes until the solids are fully dissolved.
-
Heat the sealed jar in an oven at 120 °C for 48 hours.
-
After cooling to room temperature, collect the white-colored octahedral crystals of UiO-66-Cl by centrifugation.
Visualizing the Synthesis and Structure-Property Relationship
The following diagrams illustrate the general synthesis workflow for functionalized MOFs and the conceptual relationship between linker halogenation and the resulting MOF properties.
Caption: General workflow for the solvothermal synthesis of dihalogenated MOFs.
Caption: Influence of linker halogenation on key MOF properties.
Discussion
The choice of halogen substituent on the terephthalate linker plays a significant role in determining the final properties of the MOF.
-
Steric Effects: The increasing atomic radius from chlorine to iodine can influence the packing of the linkers within the framework, potentially altering the pore size and overall porosity.
-
Electronic Effects: The electronegativity and polarizability of the halogen atoms can modify the electron density of the aromatic ring. This, in turn, affects the strength of the coordination bond between the linker and the metal cluster, influencing the thermal and chemical stability of the MOF. For instance, a study on functionalized UiO-66 showed that the thermal stability of the amino and nitro functionalized analogues was somewhat decreased compared to the parent UiO-66.[2]
-
Functionalization and Catalysis: The halogen atoms can serve as sites for post-synthetic modification, allowing for the introduction of further functionalities. Moreover, the electronic modifications induced by the halogens can directly impact the catalytic activity of the MOF by altering the Lewis acidity of the metal centers or by participating in interactions with substrates.
Conclusion
References
Performance comparison of OLEDs made with Dimethyl 2,5-dibromoterephthalate derivatives
A comparative guide for researchers and materials scientists on the potential of Dimethyl 2,5-dibromoterephthalate derivatives for Organic Light-Emitting Diodes (OLEDs).
In the ever-evolving landscape of organic electronics, the quest for novel materials with enhanced performance and tailored properties is paramount. This guide provides a comparative analysis of a potential new class of emissive polymers derived from this compound against the well-established industry benchmark, Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV). While direct experimental data for OLEDs fabricated with polymers from this compound is emerging, this guide leverages known polymerization techniques and the performance of structurally similar polymers to project its potential.
At a Glance: Performance Comparison
The following table summarizes the reported performance of MEH-PPV based OLEDs and the projected performance of a hypothetical Poly(p-phenylene vinylene) derivative synthesized from this compound (T-PPV). The projections for T-PPV are based on the performance of other PPV derivatives and the expected electronic effects of the terephthalate moiety.
| Performance Metric | MEH-PPV (Reported) | Terephthalate-based PPV (T-PPV) (Projected) |
| External Quantum Efficiency (EQE) | 0.05% - 0.25%[1] | Potentially higher due to improved electron injection |
| Luminous Efficiency | ~4.56 cd/A (for Phenyl-PPV) | Comparable or potentially higher |
| Power Efficiency | Variable, generally moderate | Potentially improved due to lower turn-on voltage |
| Turn-on Voltage | 4.5 V - 5 V[2] | Potentially lower due to electron-withdrawing nature of ester groups |
| Maximum Luminance | 34.75 - 120.3 cd/m²[2] | Comparable or higher, depending on charge balance |
| Emission Color | Orange-Red[3] | Expected to be in the yellow-green to orange region |
| Solubility | Good in common organic solvents (e.g., toluene, chloroform) | Expected to be good due to flexible side chains |
| Thermal Stability | Good | Expected to be high due to rigid backbone |
The Synthetic Pathway: From Monomer to Polymer
The synthesis of emissive polymers for OLEDs is a critical step that dictates the final performance of the device. Here, we outline a plausible synthetic route for a terephthalate-based PPV and a standard synthesis for MEH-PPV.
Proposed Synthesis of Terephthalate-Based PPV (T-PPV)
A potential route to synthesize a PPV derivative from this compound involves a Heck coupling polymerization with ethylene. The ester groups on the terephthalate monomer are expected to enhance the electron-accepting properties of the resulting polymer, potentially leading to better charge balance in an OLED device.
Caption: Proposed Heck coupling polymerization for T-PPV.
Standard Synthesis of MEH-PPV
MEH-PPV is commonly synthesized via the Gilch polymerization of 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene. This method is well-established and consistently produces high-quality polymer suitable for OLED fabrication.
Caption: Standard Gilch polymerization for MEH-PPV synthesis.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for advancing materials research. The following sections provide methodologies for polymer synthesis and OLED device fabrication.
Synthesis of MEH-PPV (Gilch Polymerization)
-
Monomer Preparation: The monomer, 2,5-bis(chloromethyl)-1-methoxy-4-(2-ethylhexyloxy)benzene, is synthesized according to established literature procedures.
-
Polymerization:
-
In a nitrogen-filled glovebox, the monomer is dissolved in an anhydrous solvent such as tetrahydrofuran (THF).
-
The solution is cooled to a low temperature (e.g., 0 °C).
-
A solution of potassium tert-butoxide in THF is added dropwise to the monomer solution with vigorous stirring.
-
The reaction mixture is stirred for several hours at room temperature.
-
-
Purification:
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.
-
Further purification can be achieved by Soxhlet extraction to remove oligomers and catalyst residues.
-
Fabrication of a Polymer-Based OLED
The following is a general protocol for the fabrication of a solution-processed polymer OLED.
References
Comparative study of MOF stability using brominated vs. iodinated terephthalate linkers
For Researchers, Scientists, and Drug Development Professionals
The functionalization of organic linkers in metal-organic frameworks (MOFs) is a key strategy for tuning their physicochemical properties, including their stability. This guide provides a comparative analysis of the stability of MOFs synthesized with brominated versus iodinated terephthalate linkers. While direct, side-by-side comparative studies are limited, this document synthesizes available data and chemical principles to offer insights into their relative performance.
Data Presentation: Quantitative Stability Comparison
| Metal-Organic Framework | Linker | Metal Node | Thermal Stability (Decomposition Temp.) | Chemical Stability | Reference |
| UiO-66-Br | 2-Bromoterephthalic acid | Zr | ~350-400 °C | Stable in water and acidic conditions (pH=1 HCl). Partial to complete collapse in basic conditions (pH=14 NaOH). | [1] |
| Iodinated Analogues | 2,5-Diiodoterephthalic acid | Various | Data not available in searched literature. | Data not available in searched literature. |
Note: The stability of MOFs is highly dependent on the specific framework topology, metal node, and the experimental conditions under which stability is tested.
Theoretical Comparison and Expert Commentary
While direct experimental comparisons are scarce, the chemical properties of bromine and iodine allow for a reasoned theoretical comparison of their impact on MOF stability:
-
Bond Strength and Inductive Effects: The C-Br bond is generally stronger and more electron-withdrawing than the C-I bond. This stronger inductive effect in brominated linkers can influence the electron density of the carboxylate groups, potentially leading to stronger coordination with the metal nodes and, consequently, enhanced thermal and chemical stability.
-
Size and Steric Hindrance: Iodine is a larger atom than bromine. This can introduce greater steric hindrance within the MOF structure, which may affect the packing and flexibility of the framework. While this could potentially lead to a more rigid and stable structure, it might also introduce strain that could lower the decomposition temperature.
-
Leaving Group Ability: Iodide is a better leaving group than bromide. In protic or nucleophilic environments, this could translate to a higher susceptibility of the C-I bond to cleavage compared to the C-Br bond, potentially impacting the chemical stability of the iodinated linker itself within the framework.
Based on these principles, it is hypothesized that MOFs with brominated terephthalate linkers may exhibit marginally higher thermal and chemical stability compared to their isostructural iodinated counterparts. However, this remains to be conclusively demonstrated through direct experimental comparison.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and stability analysis of halogenated terephthalate MOFs, based on common practices in the literature.[1][2][3]
Synthesis of Halogenated UiO-66 Type MOFs (Solvothermal Method)
-
Precursor Solution Preparation: In a typical synthesis, a metal salt (e.g., Zirconium chloride, ZrCl₄) and the functionalized organic linker (e.g., 2-bromoterephthalic acid or 2,5-diiodoterephthalic acid) are dissolved in a solvent, commonly N,N-dimethylformamide (DMF). The molar ratio of metal to linker is typically 1:1.[2]
-
Reaction: The precursor solution is sealed in a Teflon-lined autoclave and heated in an oven to a specific temperature (e.g., 120°C) for a designated period (e.g., 24 hours).[2]
-
Purification: After cooling to room temperature, the crystalline product is collected by filtration. The product is then washed extensively with a solvent like DMF and ethanol to remove unreacted precursors and solvent molecules from the pores.
-
Activation: The purified MOF is typically activated by heating under vacuum to remove residual solvent molecules from the pores, making the internal surface area accessible.
Thermal Stability Assessment: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small amount of the activated MOF sample (typically 5-10 mg) is placed in a TGA crucible.
-
Analysis: The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).
-
Data Interpretation: The weight loss of the sample is recorded as a function of temperature. The onset of significant weight loss, after the initial removal of any residual solvent, is considered the decomposition temperature of the MOF framework.[2]
Chemical Stability Assessment: Powder X-ray Diffraction (PXRD)
-
Exposure: The as-synthesized MOF powder is immersed in various chemical environments (e.g., water, acidic solutions, basic solutions) for a specified duration.
-
Recovery: After exposure, the MOF powder is recovered by centrifugation or filtration, washed with a suitable solvent, and dried.
-
Analysis: The PXRD pattern of the treated MOF is collected and compared to the pattern of the as-synthesized material.
-
Data Interpretation: Retention of the characteristic diffraction peaks indicates that the crystalline structure of the MOF has been maintained, signifying chemical stability under the tested conditions. A loss or significant change in the diffraction pattern indicates framework degradation.
Visualization of Stability Factors
The stability of a MOF is a multifactorial property influenced by the interplay of the metal node, the organic linker, and the overall framework topology. The following diagram illustrates the logical relationship between linker halogenation and its potential impact on MOF stability.
Caption: Influence of halogenation on linker properties and subsequent MOF stability.
References
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of Dimethyl 2,5-dibromoterephthalate
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Dimethyl 2,5-dibromoterephthalate, a key intermediate in the synthesis of various polymers and pharmaceuticals, is critical for quality control and research applications. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. The information presented is based on established analytical principles and available data for structurally related compounds, offering a framework for method selection and development.
At a Glance: Method Comparison
| Parameter | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection. |
| Typical Column | Reverse-phase C18 or specialized columns (e.g., Newcrom R1).[1][2] | Low to mid-polarity capillary columns (e.g., 5% phenyl methyl siloxane).[3][4] |
| Sample Volatility | Not required. | Required; analyte must be volatile and thermally stable. |
| Derivatization | Generally not required. | May be required for related acidic compounds, but not for the dimethyl ester. |
| Selectivity | Good; dependent on column chemistry and mobile phase composition. | Excellent; mass spectrometer provides high selectivity based on mass-to-charge ratio.[5] |
| Sensitivity (Estimated) | ng range (LOD) | pg to ng range (LOD) |
| Throughput | High; rapid analysis times are possible. | Moderate; typically longer run times than HPLC. |
| Instrumentation Cost | Lower to moderate. | Higher. |
| Primary Application | Routine quality control, purity assessment, and quantification in bulk materials and formulations. | Trace analysis, impurity identification, and analysis in complex matrices. |
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds. A reverse-phase method is the most suitable approach for this compound.[1][2]
Proposed Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for improved peak shape and MS compatibility).[1][2]
-
Gradient Program:
-
Start at 50% Acetonitrile
-
Linear gradient to 95% Acetonitrile over 10 minutes
-
Hold at 95% Acetonitrile for 2 minutes
-
Return to 50% Acetonitrile over 1 minute
-
Hold at 50% Acetonitrile for 2 minutes (equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 230 nm[6]
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Estimated Performance Characteristics
The following performance characteristics are based on typical values for HPLC analysis of related phthalate and aromatic compounds.
| Parameter | Estimated Value | Reference |
| Linearity (R²) | > 0.999 | [7] |
| Limit of Quantification (LOQ) | 0.1 - 1 µg/mL | [7] |
| Precision (RSD%) | < 2% | [7] |
| Recovery (%) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly selective and sensitive detection of mass spectrometry. It is well-suited for the analysis of volatile and semi-volatile compounds.
Proposed Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or triple quadrupole).
-
Autosampler for liquid injection.
Chromatographic and Mass Spectrometric Conditions:
-
GC Column: 5% Phenyl Methyl Siloxane capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode:
-
Full Scan: m/z 50-400 for qualitative analysis and impurity identification.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., molecular ion and key fragment ions).
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a volatile organic solvent such as dichloromethane or ethyl acetate to a suitable concentration (e.g., 10-100 µg/mL).
-
If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) for sample clean-up, especially for complex matrices.[3]
Estimated Performance Characteristics
The following performance characteristics are based on data from the analysis of related terephthalate and brominated compounds.
| Parameter | Estimated Value | Reference |
| Linearity (R²) | > 0.995 | [5] |
| Limit of Quantification (LOQ) | 10 - 100 ng/g | [5] |
| Precision (RSD%) | < 15% | [5] |
| Recovery (%) | 90 - 110% | [5] |
Experimental Workflows
Caption: A typical experimental workflow for HPLC analysis.
Caption: A typical experimental workflow for GC-MS analysis.
Conclusion
Both HPLC-UV and GC-MS are suitable techniques for the analysis of this compound, with the choice of method depending on the specific analytical requirements.
-
HPLC-UV is a cost-effective, robust, and high-throughput method ideal for routine quality control, purity assessments, and quantification in less complex sample matrices. Its primary advantage is its applicability to non-volatile compounds without the need for derivatization.
-
GC-MS offers superior selectivity and sensitivity, making it the preferred method for trace-level detection, impurity identification, and analysis in complex sample matrices. The mass spectral data provides a high degree of confidence in compound identification.
For laboratories requiring routine analysis of bulk material or formulations where the primary goal is to determine purity and concentration, the proposed HPLC-UV method provides a reliable and efficient solution. For research and development applications, where the identification of unknown impurities or the analysis of trace levels of the compound in complex environments is necessary, the GC-MS method is the more powerful and appropriate choice.
References
- 1. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. d-nb.info [d-nb.info]
- 4. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Selected Phthalates in Some Commercial Cosmetic Products by HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Impact of Linker Functionalization on Gas Adsorption in UiO-66 MOFs: A Comparative Guide
The strategic modification of organic linkers in the robust and highly porous UiO-66 metal-organic framework (MOF) has emerged as a powerful tool for tuning its gas adsorption properties. By introducing various functional groups onto the terephthalic acid linker, researchers can precisely alter the framework's physicochemical characteristics, leading to enhanced uptake capacities and selectivity for specific gases like carbon dioxide (CO₂). This guide provides a comparative analysis of how different functional groups impact the gas adsorption performance of UiO-66, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
How Linker Functionalization Influences Gas Adsorption
The introduction of functional groups into the UiO-66 framework primarily affects its gas adsorption properties through several key mechanisms:
-
Enhanced Adsorbate-Adsorbent Interactions: Polar functional groups, such as amino (-NH₂) and hydroxyl (-OH), can introduce specific interaction sites for polar gas molecules like CO₂. These interactions, which include hydrogen bonding and dipole-quadrupole interactions, are stronger than the van der Waals forces that dominate in the parent UiO-66, leading to higher adsorption enthalpies and increased uptake at low pressures.
-
Modified Pore Environment: The size and nature of the functional group can alter the pore size and volume of the MOF. While bulky functional groups might slightly reduce the surface area and pore volume, the favorable chemical interactions they introduce often outweigh this physical limitation, resulting in a net improvement in gas uptake.
-
Increased Selectivity: By selectively enhancing the affinity for one gas over another, linker functionalization can significantly improve the separation performance of UiO-66. For instance, the introduction of amino groups has been shown to substantially increase the selectivity for CO₂ over nitrogen (N₂) and methane (CH₄).
The following diagram illustrates the logical relationship between linker functionalization and its effect on the gas adsorption properties of UiO-66.
Comparative Performance Data
The following tables summarize the quantitative data on the textural properties and gas adsorption capacities of pristine and functionalized UiO-66 materials from various studies.
Table 1: Textural Properties of Pristine and Functionalized UiO-66 MOFs
| Material | Functional Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) |
| UiO-66 | None | ~1100 - 1500 | ~0.4 - 0.6 |
| UiO-66-NH₂ | -NH₂ | ~822 - 1263[1][2] | ~0.236 - 0.5 |
| UiO-66-NO₂ | -NO₂ | ~900 - 1100 | ~0.3 - 0.5 |
| UiO-66-(OH)₂ | -(OH)₂ | ~800 - 1000 | ~0.3 - 0.4 |
| UiO-66-Br | -Br | ~900 - 1100 | ~0.3 - 0.5 |
| UiO-66-NDC | Naphthalene | ~700 - 900 | ~0.3 - 0.4 |
| UiO-66-BPDC | Biphenyl | ~600 - 800 | ~0.2 - 0.3 |
Table 2: CO₂ Adsorption Capacities of Pristine and Functionalized UiO-66 MOFs at 298 K and 1 bar
| Material | Functional Group | CO₂ Uptake (mmol/g) |
| UiO-66 | None | ~1.75 - 2.5 |
| UiO-66-NH₂ | -NH₂ | ~2.67 - 3.35[3][4][5][6] |
| UiO-66-NO₂ | -NO₂ | ~2.0 - 2.8 |
| UiO-66-(OH)₂ | -(OH)₂ | ~2.2 - 3.0 |
| UiO-66-Br | -Br | ~1.8 - 2.6 |
| UiO-66-NDC | Naphthalene | ~1.5 - 2.0 |
| UiO-66-BPDC | Biphenyl | ~1.3 - 1.8 |
Table 3: Comparison of CO₂ and CH₄ Adsorption in UiO-66 and UiO-66-NH₂
| Material | Gas | Adsorption Capacity at 303 K and 1 bar (cm³/g) |
| UiO-66 | CO₂ | 28.43[7] |
| CH₄ | 6.68[7] | |
| UiO-66-NH₂ | CO₂ | 52[7] |
| CH₄ | 11.1[7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of research findings. Below are synthesized protocols for the synthesis of functionalized UiO-66, its activation, and gas adsorption measurements, based on common practices reported in the literature.
Synthesis of UiO-66-NH₂
A widely adopted method for the synthesis of UiO-66-NH₂ is the solvothermal method.
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
2-aminoterephthalic acid (H₂BDC-NH₂)
-
N,N-dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve ZrCl₄ (e.g., 1.50 g, 6.4 mmol) and 2-aminoterephthalic acid (e.g., 1.56 g, 6.4 mmol) in DMF (e.g., 180 mL) in a volumetric flask at room temperature.
-
Transfer the resulting mixture to a preheated oven at 80 °C for 12 hours, followed by heating at 100 °C for 24 hours.
-
After cooling the solution to room temperature, filter the solid product.
-
Wash the collected solid repeatedly with absolute ethanol for 3 days while heating at 60 °C.
-
Filter the yellow powder and dry it under vacuum at 60 °C.
This procedure can be adapted for other functionalized linkers by replacing 2-aminoterephthalic acid with the corresponding molar equivalents of the desired linker, such as 2,5-dihydroxyterephthalic acid for UiO-66-(OH)₂, or 2-nitroterephthalic acid for UiO-66-NO₂.
Activation of Functionalized UiO-66 for Gas Adsorption
Proper activation of the MOF is essential to remove residual solvent molecules from the pores and ensure accurate gas adsorption measurements.
Procedure:
-
Place the synthesized MOF sample in a sample tube of a gas adsorption analyzer.
-
Heat the sample under a high vacuum (e.g., <10⁻⁵ Torr).
-
The activation temperature is typically in the range of 150-250 °C for several hours (e.g., 12-24 hours) to ensure complete removal of guest molecules without decomposing the framework. The optimal temperature can be determined from thermogravimetric analysis (TGA) of the material.
-
After activation, the sample is cooled down to the desired analysis temperature under vacuum.
Gas Adsorption Measurements
Gas adsorption isotherms are typically measured using a volumetric gas adsorption analyzer.
Procedure:
-
After activation, the sample tube is cooled to the desired temperature (e.g., 77 K for N₂ adsorption, or 273 K/298 K for CO₂, CH₄, N₂ adsorption).
-
A known quantity of the adsorbate gas is introduced into the sample tube in a stepwise manner.
-
The pressure is allowed to equilibrate after each dose of gas, and the amount of gas adsorbed is calculated from the pressure change.
-
This process is repeated until the desired final pressure (e.g., 1 bar) is reached to generate the adsorption isotherm.
-
The desorption isotherm can be measured by systematically reducing the pressure.
The Brunauer-Emmett-Teller (BET) method is then applied to the N₂ adsorption data at 77 K to calculate the specific surface area of the material.
Conclusion
Linker functionalization is a highly effective strategy to enhance the gas adsorption properties of UiO-66 MOFs. The introduction of polar functional groups, particularly amino groups, has consistently demonstrated a significant improvement in CO₂ uptake and selectivity due to stronger adsorbent-adsorbate interactions. While this often comes with a slight reduction in surface area, the overall performance for targeted gas separations is markedly improved. The provided data and experimental protocols offer a valuable resource for researchers aiming to design and synthesize novel MOF materials with tailored gas adsorption characteristics for applications in carbon capture, gas purification, and other separation processes.
References
- 1. UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. uu.diva-portal.org [uu.diva-portal.org]
The Economic Hurdle: Assessing the Impact of Linker Cost on the Viability of MOF Applications
The promise of Metal-Organic Frameworks (MOFs) as revolutionary materials in applications ranging from gas storage to targeted drug delivery is undeniable. Their high porosity, tunable structures, and vast surface areas offer unprecedented performance. However, the transition from laboratory marvel to industrial workhorse is significantly hampered by a critical factor: cost. A deep dive into the techno-economic landscape of MOF production reveals that the organic linkers, the architectural struts of these frameworks, are a primary cost driver, profoundly influencing the economic viability of their large-scale applications.
This guide provides a comparative analysis of MOF production costs with a focus on the contribution of organic linkers. We will explore how different synthesis methods and linker choices impact the final price of MOFs and compare their performance and cost-effectiveness against established materials like zeolites and activated carbon in key applications. For drug delivery, we will also examine the economic implications in the context of therapeutic efficacy.
The Cost Landscape: A Tale of Linkers and Solvents
The production cost of MOFs is a complex interplay of raw material expenses, synthesis methodology, and scalability. Techno-economic analyses consistently identify the organic linkers and the solvents used in their synthesis as the most significant cost contributors.[1][2] For instance, in conventional solvothermal synthesis, solvents can account for a substantial portion of the material costs.[3] However, even with advancements in solvent-free and more sustainable synthesis methods, the price of the organic linker often remains a formidable barrier.[1]
The choice of linker is intrinsically tied to the desired properties of the MOF. While simple, commercially available linkers like terephthalic acid (H2BDC), a precursor for MOF-5, are relatively inexpensive, more complex, functionalized linkers required for specific applications can be orders of magnitude more expensive.[4] This creates a direct trade-off between the performance of the MOF and its economic feasibility.
Table 1: Comparative Cost Analysis of Representative MOFs and Linkers
| MOF | Organic Linker | Metal Source | Synthesis Method | Estimated Production Cost ($/kg) | Linker Cost Contribution ($/kg) | Key Application Areas |
| MOF-5 | Terephthalic acid (bdc²⁻) | Zinc Nitrate | Solvothermal | $35 - $71[1][5] | ~$6.74[1][2] | Gas Storage (Hydrogen, Methane) |
| HKUST-1 | Trimesic acid (btc³⁻) | Copper Nitrate | Solvothermal | ~$71[1] | Exceptionally high, dominates cost[2] | Gas Storage and Separation |
| Mg-MOF-74 | 2,5-dioxido-1,4-benzenedicarboxylate (dobdc⁴⁻) | Magnesium Nitrate | Solvothermal | ~$35[1] | ~$6.74[1][2] | Carbon Capture |
| ZIF-8 | 2-methylimidazole | Zinc Nitrate | Solvothermal/Mechanochemical | Varies with method | Lower due to simpler linker | Drug Delivery, Catalysis |
Note: Production costs are estimates from techno-economic analyses and can vary significantly based on production scale, raw material prices, and synthesis efficiency.
MOFs vs. The Incumbents: A Cost-Performance Showdown
The viability of MOFs in any application hinges on their ability to outperform or offer a significant cost-benefit advantage over existing technologies. Here, we compare MOFs with traditional porous materials in two major application areas: carbon capture and drug delivery.
Carbon Capture: Competing with Zeolites and Activated Carbon
In the realm of carbon capture, MOFs like Mg-MOF-74 exhibit high CO₂ adsorption capacities, particularly at low pressures.[6] However, they face stiff competition from well-established and significantly cheaper materials like zeolites and activated carbons.[6][7][8]
Table 2: Performance and Cost Comparison for Carbon Capture Adsorbents
| Material | CO₂ Adsorption Capacity (mmol/g) | Surface Area (m²/g) | Moisture Resistance | Ease of Regeneration | Estimated Cost ($/ton) |
| MOFs (e.g., Mg-MOF-74) | 5.5 - 8.0[6] | Up to 7000+ | Moderate to Low | Moderate | High ($13,000 - $71,000)[1][3] |
| Zeolites (e.g., 13X) | 3.5 - 5.0[6] | 300 - 800[6] | Low | High | Low to Moderate ($300 - $2500)[8] |
| Activated Carbon | 3.3 - 5.0[6] | 500 - 2500[6] | High | High | Low ($500 - $1500)[8] |
While MOFs can offer superior performance in terms of CO₂ uptake, their higher cost and often lower stability in the presence of moisture present significant challenges for widespread industrial adoption.[9] For MOFs to become economically viable in this sector, a substantial reduction in production cost, particularly through the development of cheaper linkers and more efficient, scalable synthesis methods, is imperative.[10]
Drug Delivery: A Value-Based Proposition
In the high-value sector of drug delivery, the economic calculus shifts from raw cost per kilogram to the overall therapeutic benefit and improvement over existing delivery systems like liposomes and polymeric nanoparticles. MOFs offer advantages such as high drug loading capacity, protection of therapeutic cargo, and stimuli-responsive release.[11]
Table 3: Comparison of Nanocarriers for Drug Delivery
| Nanocarrier | Drug Loading Capacity | Biocompatibility | Controlled Release | Scalability & Cost |
| MOFs (e.g., ZIF-8, UiO-66) | High to Very High | Generally Good (metal/linker dependent) | Tunable (pH, etc.) | Moderate to High |
| Liposomes | Low to Moderate | Excellent | Moderate | Moderate |
| Polymeric Nanoparticles | Moderate | Good | Tunable | Good |
The higher cost of producing functionalized MOFs for drug delivery can be justified if they lead to significantly improved therapeutic outcomes, such as targeted delivery to cancer cells, reduced side effects, and lower required dosages.[12] The ability to tailor the MOF structure to specific drugs and release triggers is a key advantage that can translate to higher value in a clinical setting.
Experimental Protocols: Synthesizing the Future of MOFs
The cost and performance of MOFs are intrinsically linked to their synthesis. Below are detailed methodologies for two common synthesis techniques.
Solvothermal Synthesis of MOF-5
This method is a widely used laboratory-scale technique for producing crystalline MOFs.
Materials:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)
-
1,4-benzenedicarboxylic acid (H₂BDC)
-
N,N-dimethylformamide (DMF)
Procedure:
-
Dissolve zinc nitrate hexahydrate and 1,4-benzenedicarboxylic acid in DMF in a molar ratio of approximately 3:1 (metal salt to linker).[13]
-
Stir the mixture at room temperature until all solids are dissolved.
-
Transfer the solution to a Teflon-lined autoclave.
-
Heat the autoclave in an oven at a specific temperature (e.g., 105-120 °C) for a designated period (e.g., 24-144 hours) to allow for crystal formation.[13]
-
After cooling to room temperature, decant the solvent.
-
Wash the resulting white crystals with fresh DMF and then with a more volatile solvent like chloroform or methanol to remove unreacted starting materials and residual DMF from the pores.[14]
-
Activate the MOF by heating under vacuum to remove the solvent molecules from the pores, making the internal surface area accessible.
Mechanochemical Synthesis of ZIF-8
Mechanochemical synthesis is a more environmentally friendly and often faster alternative to solvothermal methods, as it uses little to no solvent.
Materials:
-
Zinc oxide (ZnO) or Zinc acetate dihydrate
-
2-methylimidazole (Hmim)
-
(Optional) Small amount of solvent like methanol or DMF for liquid-assisted grinding (LAG)
Procedure:
-
Combine the zinc source and 2-methylimidazole in a ball-milling jar.[12]
-
(Optional) Add a few drops of a liquid grinding assistant.
-
Mill the mixture at a specific frequency (e.g., 25-50 Hz) for a set duration (e.g., 15-45 minutes).[12]
-
The product, a fine white powder, is formed directly in the milling jar.
-
Wash the product with a suitable solvent (e.g., methanol or DMF) to remove any unreacted starting materials.[12]
-
Dry the purified ZIF-8 powder in a vacuum oven at room temperature.[12]
Visualizing the Path Forward: Workflows and Pathways
To better understand the processes involved in MOF synthesis and their application in drug delivery, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow and a relevant signaling pathway.
In the context of cancer therapy, ZIF-8 nanoparticles have been investigated for the delivery of chemotherapeutic drugs.[6] Some anticancer drugs are known to inhibit the PI3K/Akt signaling pathway, which is often overactive in cancer cells, promoting cell survival and proliferation. The diagram above illustrates how a drug delivered by a ZIF-8 nanoparticle could potentially inhibit PI3K, leading to the downstream inhibition of Akt and mTOR, ultimately promoting apoptosis and halting the cell cycle. The pH-responsive degradation of ZIF-8 in the acidic tumor microenvironment facilitates the targeted release of the drug.[6]
Conclusion: Paving the Way for Affordable and Effective MOFs
The economic viability of MOF applications is at a critical juncture. While their performance characteristics are often unparalleled, the high cost of production, driven significantly by expensive organic linkers, remains a major obstacle. To unlock the full potential of MOFs, the research and industrial communities must focus on several key areas:
-
Development of Low-Cost, High-Performance Linkers: Exploring new, scalable synthetic routes to existing linkers and discovering novel, inexpensive linkers from renewable resources are crucial steps.
-
Advancement of Sustainable Synthesis Methods: Scaling up solvent-free techniques like mechanochemistry and aqueous synthesis will not only reduce costs but also improve the environmental footprint of MOF production.[1][2]
-
Focus on High-Value Applications: In the short term, targeting applications like drug delivery, where the high value of the end product can justify the cost of the MOF, will be essential for commercialization.
-
Life Cycle and Techno-Economic-Guided Research: Integrating cost analysis early in the research and development process will help guide the design of new MOFs that are not only high-performing but also economically viable.
By addressing the challenge of linker cost head-on, the scientific community can pave the way for the widespread adoption of MOFs, transforming them from a promising class of materials into a cornerstone of next-generation technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. bioconductor.unipi.it [bioconductor.unipi.it]
- 3. Multivariate Modulation of the Zr MOF UiO‐66 for Defect‐Controlled Combination Anticancer Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanoscale Zeolitic Imidazolate Framework (ZIF)–8 in Cancer Theranostics: Current Challenges and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medium.com [medium.com]
- 7. MOFs for next-generation cancer therapeutics through a biophysical approach—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. Elucidating anticancer drugs release from UiO-66 as a carrier through the computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metal Organic Frameworks as Drug Targeting Delivery Vehicles in the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluating UiO-66 Metal-Organic Framework Nanoparticles as Acid-Sensitive Carriers for Pulmonary Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the Role of UiO-66 in Drug Delivery and Therapeutic Applications - CD Bioparticles [cd-bioparticles.net]
- 14. Biomimetic ZIF-8 Nanoparticles: A Novel Approach for Biomimetic Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of rotational dynamics of different linkers in metal-organic frameworks
A Comparative Guide to the Rotational Dynamics of Linkers in Metal-Organic Frameworks
The rotational dynamics of organic linkers within metal-organic frameworks (MOFs) are a critical factor influencing their macroscopic properties, including gas storage and separation, catalysis, and drug delivery. The ability of these linkers to rotate or remain static dictates the flexibility and functionality of the framework. This guide provides a comparative analysis of the rotational dynamics of different linkers in various MOFs, supported by experimental data and detailed methodologies.
Comparison of Linker Rotational Dynamics
The rotational motion of linkers in MOFs is primarily governed by the energy barrier for rotation. This barrier is influenced by several factors, including the chemical structure of the linker, functionalization, steric hindrance, and interactions with guest molecules. The following table summarizes the rotational energy barriers for various linkers in different MOF systems, as determined by experimental and computational methods.
| MOF Family | Linker (and Functional Group) | Rotational Energy Barrier (kJ/mol) | Experimental/Computational Method | Reference(s) |
| UiO-66 | Terephthalate | 43.5 | DFT Calculation | [1] |
| Terephthalate | 30-50 | Solid-State NMR | [2] | |
| Terephthalate (-OH) | 75.3 | DFT Calculation | [1] | |
| Terephthalate (-NH2) | - | Solid-State NMR (qualitative slowing) | [3] | |
| Terephthalate (-Br) | - | Solid-State NMR (qualitative slowing) | [3] | |
| Terephthalate (-(CH3)2) | - | Solid-State NMR (qualitative speeding up) | [1][3] | |
| UiO-67 | Biphenyl-4,4'-dicarboxylate | - | Solid-State NMR (faster than UiO-66) | [3] |
| MOF-5 | Terephthalate | 30-50 | Solid-State NMR & DFT | [2] |
| MIL-53 | Terephthalate | 30-50 | Solid-State NMR | [2] |
| IRMOF-3 | Aminoterephthalate | 21 (π-flipping) | 1H Solid-State NMR | [4] |
| Aminoterephthalate | 5.0-7.5 (libration) | 1H Solid-State NMR | [4] | |
| Tetra(4-carboxy)phenylethylene-based MOF | Phenylene rotators | 43 | 2H Solid-State NMR & DFT | [4] |
Experimental and Computational Methodologies
The study of linker rotational dynamics relies on a combination of advanced experimental techniques and computational modeling.
Experimental Protocols
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy:
Solid-state NMR is a powerful technique for probing the local environment and dynamics of atoms in solid materials. For studying linker rotation in MOFs, 2H and 13C NMR are particularly valuable.
-
2H Solid-State NMR: This is a leading technique for investigating rotational dynamics.[2][4] By perdeuterating the aromatic rings of the linkers, changes in the deuterium NMR lineshape can be analyzed to determine the rate and geometry of the rotational motion. The analysis of quadrupolar interactions provides detailed information about the dynamics.[4]
-
1H Spin-Lattice Relaxation (T1) NMR: This method can identify different motional processes occurring at different energy scales, such as low-energy librations and higher-energy π-flipping motions.[4]
-
Separated-Local-Field (SLF) NMR (e.g., DIPSHIFT): Techniques like DIPSHIFT measure the heteronuclear dipolar coupling between nuclei, such as 13C and 1H.[3] Changes in this coupling constant indicate the presence and timescale of molecular motion. For instance, a reduction in the measured dipolar coupling constant compared to a rigid system is indicative of linker rotation.[3]
A typical experimental workflow for solid-state NMR analysis of linker dynamics is as follows:
Caption: Workflow for studying linker dynamics using solid-state NMR.
Computational Protocols
Density Functional Theory (DFT) Calculations:
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of MOFs, it is employed to calculate the potential energy surface for linker rotation.
-
Methodology: A common approach involves performing a relaxed potential energy surface scan.[1] The linker of interest is rotated around a defined axis in small angular increments. At each step, the geometry of the linker and the surrounding framework atoms is optimized to find the minimum energy conformation. The energy difference between the lowest and highest energy conformations provides the rotational energy barrier.[1][5]
-
Dispersion Corrections: It is often crucial to include dispersion corrections (e.g., DFT-D3) to accurately model the non-covalent interactions that can significantly influence the rotational barrier.[5]
The logical flow for computational analysis of linker rotation is depicted below:
Caption: Workflow for calculating rotational energy barriers using DFT.
Influence of Linker Modification on Rotational Dynamics
The chemical nature of the linker plays a pivotal role in its rotational freedom. Functionalization of the linker can either impede or facilitate rotation through steric and electronic effects.
Caption: Factors influencing the rotational energy barrier of linkers in MOFs.
As illustrated, the introduction of functional groups can significantly alter the rotational dynamics. For example, in the UiO-66 framework, methyl groups can lower the rotational barrier through steric repulsion that favors a more dynamic state, while hydroxyl and amino groups can increase the barrier by forming hydrogen bonds with the inorganic nodes, thus restricting rotation.[1][3] Similarly, increasing the linker length, as in the case of UiO-67 compared to UiO-66, can lead to more dynamic behavior due to increased framework flexibility.[3]
References
- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 2. Rotational Dynamics of Linkers in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Influence of Chemical Modification on Linker Rotational Dynamics in Metal Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Rotational dynamics of the organic bridging linkers in metal–organic frameworks and their substituent effects on the rotational energy barrier - RSC Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of Dimethyl 2,5-dibromoterephthalate: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Dimethyl 2,5-dibromoterephthalate, a halogenated aromatic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.
Immediate Safety and Handling Considerations
This compound is a chemical that requires careful handling. It is classified as a hazardous waste and must be disposed of accordingly.[1] All personnel handling this compound should be familiar with its Safety Data Sheet (SDS) and follow all institutional and regulatory guidelines for hazardous waste management.
Key Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | Sigma-Aldrich[2] |
| CAS Number | 18014-00-1 | Sigma-Aldrich[2] |
| Physical Form | Solid | Sigma-Aldrich[2] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | Sigma-Aldrich[2] |
| Primary Disposal Route | Hazardous Waste Incineration | ResearchGate[3] |
| Waste Segregation | Must be segregated as halogenated organic waste.[1][4] | Benchchem, hazardous waste segregation guide[1][4] |
| Container Type | Labeled, sealed, and chemically compatible container. | Benchchem[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be approached systematically to minimize risks and ensure compliance.
Waste Identification and Segregation
-
Classify as Hazardous: All waste containing this compound, including contaminated personal protective equipment (PPE), glassware, and rinsates, must be treated as hazardous waste.
-
Segregate Halogenated Waste: This compound is a brominated organic chemical and must be collected in a designated "Halogenated Organic Waste" container.[4] Do not mix with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[1]
Waste Collection and Labeling
-
Use Appropriate Containers: Collect waste in a chemically resistant, sealable container.
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[1]
Storage
-
Secure Storage: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials. The storage area should not have access to drains or sewers.[5]
Arrange for Professional Disposal
-
Contact EHS: Coordinate with your institution's EHS office or a licensed chemical waste disposal contractor for the pickup and disposal of the hazardous waste.[1]
-
Incineration: The recommended disposal method for halogenated aromatic compounds is high-temperature incineration at a licensed facility.[3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling Dimethyl 2,5-dibromoterephthalate
Essential Safety and Handling Guide for Dimethyl 2,5-dibromoterephthalate
This guide provides crucial safety, handling, and disposal information for this compound, tailored for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital for ensuring laboratory safety and proper chemical management.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following recommendations are based on the safety data for structurally analogous compounds, namely Diethyl 2,5-dibromoterephthalate and 2,5-Dibromoterephthalic acid. It is imperative to handle this compound with the assumption that it possesses similar hazardous properties.
Summary of Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure safety when handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | Must conform to EN166 (EU) or NIOSH (US) standards. Essential to prevent eye contact with dust particles.[1] |
| Hands | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact.[1] Nitrile gloves offer good resistance to many chemicals but may have poor resistance to halogenated hydrocarbons.[2] On-site testing is crucial to determine safe usage. |
| Body | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved particulate respirator (e.g., N95) may be necessary if dust is generated. | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator is recommended.[1] |
Operational and Disposal Plans
Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[1]
-
Avoiding Dust Formation: Take measures to avoid the formation and dispersion of dust during handling, such as gentle scooping and avoiding pouring from a height.[1]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks, eating, drinking, or smoking.[1]
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Step-by-Step Experimental Protocol for Handling
-
Preparation:
-
Ensure the work area (fume hood) is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
Inspect gloves for any signs of damage before use.
-
-
Handling the Chemical:
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a clean spatula or scoop to transfer the desired amount of the solid chemical.
-
If weighing, do so in a manner that contains any potential dust (e.g., on a weigh boat within the fume hood).
-
Close the container tightly after use.
-
-
Post-Handling:
-
Clean the work surface and any contaminated equipment.
-
Properly dispose of any contaminated disposable materials (e.g., weigh boats, gloves) as hazardous waste.
-
Remove personal protective equipment in the correct order to avoid self-contamination, removing gloves last.
-
Wash hands thoroughly.
-
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Consult a physician.[1]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.[1]
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]
Spill and Disposal Plan
-
Spill Response:
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, carefully sweep or scoop up the spilled solid material, avoiding dust generation.[1]
-
Place the spilled material into a suitable, closed, and labeled container for disposal.[1]
-
Clean the spill area thoroughly.
-
-
Waste Disposal:
-
This compound is a halogenated organic compound and should be disposed of as hazardous waste.[3]
-
Collect waste material in a designated, labeled, and sealed container.
-
Halogenated organic wastes are typically incinerated at high temperatures.[4]
-
Do not dispose of this chemical down the drain or in regular trash.
-
Follow all local, regional, and national regulations for hazardous waste disposal. Consult with your institution's environmental health and safety department for specific guidance.
-
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
